molecular formula C16H11N5 B018849 1,1,-Di(phthalazine-yl)amine CAS No. 103429-70-5

1,1,-Di(phthalazine-yl)amine

Cat. No.: B018849
CAS No.: 103429-70-5
M. Wt: 273.29 g/mol
InChI Key: RTPSCFGUJOWKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,-Di(phthalazine-yl)amine (CAS 103429-70-5) is a high-purity chemical compound with the molecular formula C 16 H 11 N 5 and a molecular weight of 273.30 g/mol. This complex amine, built on a phthalazine core, serves as a valuable scaffold in medicinal chemistry and drug discovery research. The phthalazine moiety is a recognized pharmacophore in the design of anticancer agents. Research indicates that phthalazine-based compounds can act as potent inhibitors of key biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Transforming Growth Factor-Beta (TGF-β) pathway . These pathways are critical in processes like angiogenesis and tumor microenvironment regulation, making their inhibitors promising for targeted cancer therapy. The structure of 1,1,-Di(phthalazine-yl)amine, featuring multiple nitrogen atoms, is adept at forming crucial hydrogen bond interactions with active site residues of target enzymes, which is a key mechanism for its inhibitory activity . This product is intended for research applications only, including as a reference standard, a building block for the synthesis of novel derivatives, or for in vitro biological screening. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phthalazin-1-ylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPSCFGUJOWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544789
Record name N-(Phthalazin-1-yl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103429-70-5
Record name N-(Phthalazin-1-yl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1,-Di(phthalazine-yl)amine: A Promising Pharmacophore for Novel Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the phthalazine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This technical guide delves into the preclinical rationale and therapeutic potential of 1,1,-di(phthalazine-yl)amine as a key pharmacophore for the design of a new generation of anticancer drugs. Drawing upon the extensive research into phthalazine derivatives, this document provides a comprehensive overview of the plausible synthesis, proposed mechanism of action, and detailed experimental protocols for the evaluation of this promising compound and its analogs. The primary focus is on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis. This guide is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontiers of oncology.

Introduction: The Phthalazine Scaffold in Oncology

The phthalazine moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological activities.[1] Numerous studies have highlighted the potential of phthalazine derivatives as potent anticancer agents, with some compounds progressing into clinical trials.[2] The structural rigidity of the phthalazine ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the design of targeted therapies.[3][4]

The anticancer activity of many phthalazine derivatives has been attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[3][5] A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][6] By inhibiting VEGFR-2, phthalazine-based compounds can effectively stifle tumor growth and metastasis.[3][5]

This guide focuses on the specific, albeit less-explored, compound 1,1,-di(phthalazine-yl)amine. While direct biological data on this molecule is scarce, its unique structure, featuring two phthalazine rings linked by a central amine, presents a compelling hypothesis for its potential as a potent anticancer agent. The symmetrical arrangement of two known pharmacophoric units could lead to enhanced binding affinity and inhibitory activity against key cancer targets.

Proposed Synthesis of 1,1,-Di(phthalazine-yl)amine

The proposed synthesis involves a nucleophilic aromatic substitution reaction. The highly reactive chlorine atom at the 1-position of 1-chlorophthalazine makes it an excellent electrophile for reaction with a suitable nucleophile.[7]

Proposed Reaction Scheme:

Step-by-step Methodology:

  • Synthesis of 1-Chlorophthalazine: Phthalazinone is refluxed with phosphorus oxychloride (POCl₃) to yield 1-chlorophthalazine. The excess POCl₃ is removed under reduced pressure, and the crude product is purified.

  • Synthesis of Phthalazin-1-amine: This intermediate can be synthesized by reacting 1-chlorophthalazine with a source of ammonia.

  • Synthesis of 1,1,-Di(phthalazine-yl)amine: 1-chlorophthalazine (1 equivalent) and phthalazin-1-amine (1 equivalent) are dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction. The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction and purified by column chromatography.

This proposed synthesis provides a logical and feasible pathway to obtain 1,1,-di(phthalazine-yl)amine for further biological evaluation.

The Pharmacophore Hypothesis: Targeting VEGFR-2

The anticancer potential of 1,1,-di(phthalazine-yl)amine is primarily hypothesized to stem from its ability to act as a potent inhibitor of VEGFR-2. This hypothesis is built upon the well-established structure-activity relationships (SAR) of numerous phthalazine-based anticancer agents.[8][9]

Key Pharmacophoric Features:

  • Dual Phthalazine Moieties: The presence of two phthalazine rings is the most striking feature of this molecule. The flat, heteroaromatic phthalazine ring system is known to occupy the ATP-binding region of kinases like VEGFR-2.[8][10] The dual nature of this scaffold in 1,1,-di(phthalazine-yl)amine could potentially allow for a unique binding mode, possibly spanning a larger surface area of the ATP-binding pocket or interacting with adjacent sub-pockets, leading to enhanced inhibitory potency.

  • Central Amine Linker: The secondary amine linker provides a crucial hydrogen bond donor and acceptor site. This is a common feature in many kinase inhibitors, where it forms critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of key amino acid residues such as Cys919 in VEGFR-2.[11]

  • Symmetry and Rigidity: The symmetrical and relatively rigid structure of 1,1,-di(phthalazine-yl)amine may reduce the entropic penalty upon binding to the target, potentially leading to a higher binding affinity.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, and survival.[6]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis DPYA 1,1,-Di(phthalazine-yl)amine DPYA->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 1,1,-di(phthalazine-yl)amine.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the anticancer potential of 1,1,-di(phthalazine-yl)amine. The following experimental workflow outlines the key assays to assess its cytotoxicity, pro-apoptotic activity, and target engagement.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & SAR Compound 1,1,-Di(phthalazine-yl)amine MTT MTT Assay (Cytotoxicity) Compound->MTT Caspase Caspase-3 Assay (Apoptosis) MTT->Caspase If cytotoxic IC50 Determine IC50 Values MTT->IC50 VEGFR2_Kinase VEGFR-2 Kinase Assay (Target Engagement) Caspase->VEGFR2_Kinase If pro-apoptotic Apoptosis_Induction Quantify Apoptosis Caspase->Apoptosis_Induction VEGFR2_Inhibition Determine VEGFR-2 IC50 VEGFR2_Kinase->VEGFR2_Inhibition SAR_Analysis Structure-Activity Relationship Analysis VEGFR2_Inhibition->SAR_Analysis

Caption: A streamlined workflow for the preclinical evaluation of 1,1,-di(phthalazine-yl)amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the evaluation workflow.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1,1,-di(phthalazine-yl)amine in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This colorimetric assay utilizes a specific substrate, Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA) upon cleavage by active caspase-3.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with 1,1,-di(phthalazine-yl)amine at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate to each well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Target Engagement: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. Commercially available kits, such as those employing a luminescence-based readout (e.g., Kinase-Glo®), are commonly used.[12][13]

Materials:

  • Recombinant human VEGFR-2 kinase[12][13]

  • Kinase assay buffer[12][13]

  • ATP[12][13]

  • VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)[12][13]

  • 1,1,-Di(phthalazine-yl)amine

  • Kinase-Glo® reagent[12][13]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 substrate, and ATP.

  • Compound Addition: Add serial dilutions of 1,1,-di(phthalazine-yl)amine to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle).

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

To provide a context for the potential efficacy of 1,1,-di(phthalazine-yl)amine, the following table summarizes the reported IC₅₀ values of various phthalazine derivatives against common cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Triazolo[3,4-a]phthalazine derivativesHCT-1167 - 23[5]
Triazolo[3,4-a]phthalazine derivativesMCF-716.98 - 66.45[5]
Phthalazine-based biarylureasNCI 60-cell panel0.15 - 8.41[3]
4-Substituted phthalazinonesHepG2217.4 - 240.3 (µg/mL)[1]
Chlorophthalazine derivativesMCF-71.739
Chlorophthalazine derivativesHCT-1160.384
Chlorophthalazine derivativesHepG21.52
Phthalazine-based derivativesHCT-1166.04 - 35[6]
Phthalazine-based derivativesMCF-78.8 - 44.3[6]

Conclusion and Future Directions

The 1,1,-di(phthalazine-yl)amine scaffold represents a novel and intriguing pharmacophore for the development of anticancer drugs. Based on the extensive body of evidence supporting the anticancer properties of phthalazine derivatives, it is highly plausible that this compound will exhibit potent inhibitory activity against key cancer targets, most notably VEGFR-2. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols offer a robust framework for its preclinical evaluation.

Future research should focus on the synthesis and biological characterization of 1,1,-di(phthalazine-yl)amine and a library of its analogs. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this new class of compounds. Further investigations into their mechanism of action, including their effects on downstream signaling pathways and in vivo efficacy in animal models, will be essential to fully elucidate their therapeutic potential. The exploration of the 1,1,-di(phthalazine-yl)amine pharmacophore holds significant promise for the discovery of next-generation anticancer agents with improved efficacy and safety profiles.

References

  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. Available from: [Link]

  • Abouzid, K. A. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. Available from: [Link]

  • Abouzid, K. A. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). Cell viability curves of HepG2, MCF-7 and HCT-116 cancer cell lines... ResearchGate. Available from: [Link]

  • Gouda, M. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. Available from: [Link]

  • Behalo, M. S., et al. (2017). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. Available from: [Link]

  • El-Sayed, N. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • El-Remaly, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Available from: [Link]

  • El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • ResearchGate. (n.d.). The percentage of cell viability of HepG2 (a), HCT116 (b), and MCF7 (c)... ResearchGate. Available from: [Link]

  • Poulter, C. D., et al. (2011). Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. PubMed. Available from: [Link]

  • Raposo, M. M. M., et al. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum. Available from: [Link]

  • Kumar, A., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • ResearchGate. (n.d.). The percentage of cell viability of HepG2 (a), HCT116 (b), and MCF7 (c)... ResearchGate. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. World Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

A Methodological Guide to Characterizing Hydrogen Bond Interactions of Novel Enzyme Inhibitors: A Case Study with 1,1'-Di(phthalazine-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen bonds are the quintessential interactions governing the specificity and affinity between a ligand and its target enzyme. Understanding these interactions at a molecular level is paramount for structure-based drug design and lead optimization. This technical guide outlines a comprehensive, multi-disciplinary workflow for the detailed characterization of hydrogen bond interactions between a novel therapeutic candidate and its enzyme target. We use 1,1'-Di(phthalazine-yl)amine , a compound built on the pharmacologically significant phthalazine scaffold, as a representative case study for targeting protein kinases like VEGFR-2. The phthalazine moiety is a recognized pharmacophore, and its nitrogen-rich structure is adept at forming crucial hydrogen bond interactions within enzyme active sites[1]. This guide provides not just protocols, but the strategic rationale behind an integrated approach, combining predictive computational modeling with rigorous biophysical and structural validation to create a self-validating system of inquiry.

Introduction: The Central Role of Hydrogen Bonds and the Phthalazine Scaffold

In the intricate dance of molecular recognition, hydrogen bonds serve as the primary choreographers, dictating the orientation, affinity, and specificity of a ligand within an enzyme's active site[2]. These electrostatic interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor), are highly directional and distance-dependent. This directionality provides the structural framework for high-affinity binding, distinguishing potent inhibitors from inactive molecules[3][4].

The phthalazine ring system is a versatile nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its pharmacological potential[5][6]. Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, notably including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy[7][8]. The bioactivity of these compounds is often attributed to the arrangement of nitrogen atoms in the phthalazine core, which can act as key hydrogen bond acceptors, anchoring the molecule to hinge regions or other critical residues in an enzyme's ATP-binding pocket[7].

Our subject molecule, 1,1'-Di(phthalazine-yl)amine (CAS 103429-70-5) , presents a compelling case study. It features two phthalazine rings linked by a secondary amine. This structure offers multiple potential hydrogen bond acceptors (the nitrogen atoms of the phthalazine rings) and a central hydrogen bond donor (the amine proton), making it an ideal candidate for forming a network of stabilizing interactions within a target active site[1]. This guide will detail the systematic process of elucidating these precise interactions.

The Integrated Workflow: From Prediction to Validation

A robust characterization of hydrogen bonding cannot rely on a single technique. We advocate for a tiered approach where each stage informs the next, creating a logical and self-validating workflow. This process begins with computational predictions to generate hypotheses, which are then tested and refined using biophysical and, ultimately, high-resolution structural methods.

G cluster_0 Tier 1: In Silico Prediction & Hypothesis Generation cluster_1 Tier 2: Biophysical Characterization & Affinity Measurement cluster_2 Tier 3: High-Resolution Structural Validation cluster_3 Tier 4: Functional Correlation A Molecular Docking (Predict Binding Pose & H-Bonds) B Molecular Dynamics (MD) (Assess Stability of Interactions) A->B Top Poses C Isothermal Titration Calorimetry (ITC) (Measure Thermodynamics: ΔH, ΔS) B->C Hypothesized Interactions D Surface Plasmon Resonance (SPR) (Measure Kinetics: ka, kd) B->D E X-Ray Crystallography (Direct Visualization of H-Bonds) C->E Confirm Enthalpic Contribution D->E Confirm Binding F Enzyme Inhibition Assay (Determine IC50 / Ki) E->F Correlate Structure with Function F->A Iterative Design

Caption: Integrated workflow for characterizing ligand-enzyme hydrogen bond interactions.

Tier 1: Computational Prediction and Hypothesis Generation

The journey begins in silico. Computational methods provide a rapid, cost-effective means to predict how 1,1'-Di(phthalazine-yl)amine might bind to a target enzyme and to form specific, testable hypotheses about which residues are involved in hydrogen bonding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function[9]. This is the foundational step for visualizing potential hydrogen bonds.

Causality: We perform docking first to narrow down the vast conformational space to a few plausible binding modes. This allows us to hypothesize which specific atoms on the ligand (H-bond donors/acceptors) interact with which specific amino acid residues in the target's active site. For a kinase target like VEGFR-2, we specifically look for interactions with the "hinge region" (e.g., Cys919), which is a common anchoring point for inhibitors[7].

  • Preparation of Receptor:

    • Obtain the crystal structure of the target enzyme (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues (His, Asp, Glu) at physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).

    • Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Preparation of Ligand:

    • Generate a 3D structure of 1,1'-Di(phthalazine-yl)amine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign protonation states and partial charges. The central amine is a likely proton donor, while the phthalazine nitrogens are acceptors.

  • Grid Generation: Define the docking box (the search space) to encompass the known ATP-binding site of the enzyme.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina, Glide). Use a high exhaustiveness setting to ensure a thorough conformational search.

    • The algorithm will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol)[9].

  • Analysis:

    • Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera).

    • Identify and measure potential hydrogen bonds (typically <3.5 Å distance, with appropriate angles).

    • Hypothesize key interactions, for example: "The secondary amine of the ligand is predicted to donate a hydrogen bond to the backbone carbonyl of Cys919, while a nitrogen atom on a phthalazine ring accepts a hydrogen bond from the side chain of Glu883."[7].

Molecular Dynamics (MD) Simulation

While docking is static, MD simulations provide insights into the dynamic behavior of the protein-ligand complex in a simulated aqueous environment[10]. This is crucial for validating the stability of the predicted hydrogen bonds.

Causality: A hydrogen bond predicted by docking might be transient or unstable. MD simulations allow us to observe whether these key interactions are maintained over time (e.g., nanoseconds to microseconds), lending higher confidence to the initial hypothesis[7][11].

  • System Setup:

    • Take the top-ranked docked pose of the 1,1'-Di(phthalazine-yl)amine-VEGFR-2 complex.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to 310 K (physiological temperature) and equilibrate under constant pressure (NPT ensemble) to ensure proper density. This is a critical step for system stability[12].

  • Production Run: Run the simulation for a significant duration (e.g., 100-200 ns) to sample conformational space.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess overall stability.

    • Monitor the distance and angle of the hypothesized hydrogen bonds throughout the simulation. A stable H-bond will show these values oscillating around an ideal mean.

    • Calculate the percentage of simulation time that a specific hydrogen bond is present.

Tier 2: Biophysical Characterization

Once a stable binding mode is predicted, biophysical assays are employed to experimentally measure the binding affinity and thermodynamic driving forces. These techniques provide quantitative data that begins the process of validating the in silico model.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding[13]. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a protein, providing a complete thermodynamic profile (ΔG, ΔH, ΔS) and stoichiometry (n) from a single experiment[14][15].

Causality: The binding enthalpy (ΔH) is a direct measure of the heat change from bond formation and breakage. A large, favorable (negative) ΔH is often indicative of strong, specific interactions like hydrogen bonding and van der Waals contacts[13]. The ITC result provides the first experimental evidence that the interaction is enthalpically driven, as would be expected from the H-bonds predicted by docking.

  • Sample Preparation:

    • Express and purify the target enzyme to >95% purity.

    • Prepare a concentrated solution of 1,1'-Di(phthalazine-yl)amine. Both the enzyme and ligand must be in identical, precisely matched buffer solutions to minimize heats of dilution. This is a critical self-validating step.

    • Thoroughly degas all solutions.

  • Experimental Setup:

    • Load the enzyme solution (e.g., 10-20 µM) into the ITC sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10x the enzyme concentration) into the titration syringe.

  • Titration:

    • Perform a series of small, precise injections (e.g., 2-3 µL) of the ligand into the enzyme solution at a constant temperature (e.g., 25°C).

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat change for each injection[16].

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

ParameterHypothetical ValueInterpretation
KD 50 nMHigh affinity binding.
ΔH (kcal/mol) -9.5Favorable enthalpic contribution, supporting strong H-bond/van der Waals interactions.
-TΔS (kcal/mol) +1.2Unfavorable entropic contribution, possibly due to conformational restriction upon binding.
ΔG (kcal/mol) -8.3Spontaneous, high-affinity interaction.
Stoichiometry (n) 1.05Confirms a 1:1 binding model.
Table 1: Example thermodynamic data obtained from an ITC experiment.
Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique that measures binding interactions in real-time[17]. It provides kinetic data—the association rate (ka) and dissociation rate (kd)—which are invaluable for understanding the binding mechanism.

Causality: While ITC provides a snapshot of the final thermodynamic state, SPR reveals the dynamic process of binding. A fast association rate (ka) can suggest that the ligand quickly recognizes its binding site, while a slow dissociation rate (kd) indicates a stable complex, often stabilized by a well-formed network of hydrogen bonds[18].

  • Chip Preparation: Covalently immobilize the purified enzyme onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left as a blank reference to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a series of precise dilutions of 1,1'-Di(phthalazine-yl)amine in running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the ligand across the enzyme and reference flow cells (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

    • The SPR instrument detects changes in the refractive index at the chip surface, proportional to the mass of ligand bound, generating a sensorgram (Response Units vs. Time)[19].

  • Data Analysis:

    • Perform reference subtraction and buffer blanking.

    • Globally fit the sensorgrams from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

ParameterHypothetical ValueInterpretation
ka (M-1s-1) 1.5 x 105Moderately fast "on-rate".
kd (s-1) 7.5 x 10-4Very slow "off-rate", indicating a highly stable complex.
KD (nM) 50 nMHigh affinity, consistent with ITC data.
Table 2: Example kinetic data obtained from an SPR experiment.

Tier 3: High-Resolution Structural Validation

The ultimate validation of any predicted molecular interaction is its direct visualization. X-ray crystallography provides an atomic-resolution 3D structure of the enzyme-inhibitor complex, offering definitive proof of specific hydrogen bonds.

Causality: This technique moves beyond inference and provides direct evidence. It allows for the precise measurement of bond lengths and angles, confirming the exact nature of the interactions hypothesized by docking and supported by the biophysical data[20][21]. It can also reveal the role of bridging water molecules in mediating hydrogen bond networks, an element often missed in initial docking studies.

  • Complex Formation & Crystallization:

    • Incubate the purified enzyme with a molar excess of 1,1'-Di(phthalazine-yl)amine to ensure saturation of the active site.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to find conditions that yield diffraction-quality crystals. This is often the most significant bottleneck in the process.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (ideally at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement, using the known structure of the unbound enzyme as a search model.

    • Build the ligand into the resulting difference electron density map in the active site.

    • Perform iterative cycles of model refinement and validation to achieve a high-resolution structure with good R-factors and geometry[22].

  • Analysis:

    • Visualize the final refined structure.

    • Confirm the presence of the hypothesized hydrogen bonds. Measure the distances between donor and acceptor atoms (e.g., N-H···O distance of 2.9 Å) and the angles to confirm optimal geometry.

    • Identify any additional, unexpected interactions that contribute to binding affinity.

G cluster_0 Crystallography Workflow A 1. Form Protein-Ligand Complex in Solution B 2. Screen Crystallization Conditions A->B C 3. Harvest & Cryo-cool Diffraction-Quality Crystal B->C D 4. Collect X-Ray Diffraction Data C->D E 5. Solve Phase Problem & Calculate Electron Density D->E F 6. Build & Refine Atomic Model E->F G 7. Analyze H-Bond Network at Atomic Resolution F->G

Caption: The experimental workflow for X-ray crystallography.

Conclusion: Synthesizing a Coherent Model

By following this integrated, multi-tiered approach, researchers can build a comprehensive and validated model of the hydrogen bond interactions between 1,1'-Di(phthalazine-yl)amine and its target enzyme. The initial in silico predictions provide a testable framework. The biophysical data from ITC and SPR confirm high-affinity binding and quantify the energetic contributions, validating that the interaction is driven by forces consistent with hydrogen bonding. Finally, the high-resolution crystal structure provides the definitive, atomic-level proof, cementing the understanding of the structure-activity relationship. This detailed knowledge is the cornerstone of rational drug design, enabling informed chemical modifications to further enhance inhibitor potency and selectivity.

References

  • Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the National Cancer Institute. Available at: [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • Sangshetti, J.N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Dunn, T.J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Thoden, J.B., et al. (1999). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Protein Science. Available at: [Link]

  • Gouda, M.A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, P., & Kumar, S. (2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Drug Discovery and Design. Elsevier. Available at: [Link]

  • Dunn, T.J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. Available at: [Link]

  • Verma, N., et al. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. MDPI. Available at: [Link]

  • Shinde, M.G., et al. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Portland Press (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Abdullahi, S.H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advances in Journal of Chemistry B. Available at: [Link]

  • Stubbs, M.T., & Jhoti, H. (2000). Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. PubMed. Available at: [Link]

  • Patrick, D.A., & Houk, K.N. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. ResearchGate. Available at: [Link]

  • Cytiva (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • Bio-Rad (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

  • Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals. Available at: [Link]

  • Huang, N., & Jacobson, M.P. (2007). Physics-based methods for studying protein-ligand interactions. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Malvern Panalytical (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

  • Lemkul, J.A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • TA Instruments (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. Available at: [Link]

  • Fancelli, D., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. Available at: [Link]

  • Wikipedia (n.d.). Dopamine beta-hydroxylase. Wikipedia. Available at: [Link]

  • University of Basel (n.d.). Protein-Ligand Interactions. Departement Pharmazeutische Wissenschaften. Available at: [Link]

  • Arciniegas, J.L. (1980). Active-site studies of enzymes by X-ray diffraction methods. Interciencia. Available at: [Link]

  • University of Utah (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Bio-Rad. Available at: [Link]

  • Ganesan, A. (2019). Strong and Weak Hydrogen Bonds in Protein–Ligand Recognition. ResearchGate. Available at: [Link]

  • Musale, V., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. Available at: [Link]

  • Hansen, L.D., et al. (2014). Enzyme kinetics determined by single-injection isothermal titration calorimetry. BYU Physics and Astronomy. Available at: [Link]

  • Workshop Events (2021). Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. YouTube. Available at: [Link]

  • de la Torre, B.G., et al. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]

  • Longdom Publishing (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • PharmaInfo (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

  • ResearchGate (2023). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • MDPI (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

Sources

The Phthalazine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The enduring quest for novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the phthalazine scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged structure." Its inherent planarity, coupled with the strategic placement of nitrogen atoms capable of forming crucial hydrogen bonds, provides a versatile template for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of phthalazine analogs, providing a scientifically grounded narrative on how subtle structural modifications translate into profound differences in biological activity. We will delve into the causality behind experimental design, present self-validating protocols, and ground our claims in authoritative references.

The Phthalazine Scaffold: A Foundation for Diverse Bioactivity

The phthalazine nucleus is a versatile pharmacophore that has been successfully incorporated into a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities.[1][2][3] The ability to readily modify the phthalazine core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[1] Several commercially available drugs, such as the antihypertensive agent hydralazine and the anti-allergic medication azelastine, feature the phthalazine core, underscoring its clinical significance.[1][4][5][6]

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied therapeutic application of phthalazine analogs is in oncology. These compounds have shown remarkable efficacy in inhibiting key molecular targets implicated in cancer progression, including protein kinases and DNA repair enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Choking Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process, making it a prime target for anticancer therapies.[7] Phthalazine derivatives have emerged as potent VEGFR-2 inhibitors, with the 1,4-disubstituted phthalazine scaffold being a particularly fruitful area of investigation.[7][8]

Key SAR Insights for VEGFR-2 Inhibition:

  • The 1-Position: Substitution at the 1-position with a group capable of hydrogen bonding is crucial for interaction with the hinge region of the ATP-binding pocket of VEGFR-2. An anilino group is a common and effective substituent at this position.[4]

  • The 4-Position: The 4-position is typically substituted with a phenyl or benzyl group that extends into a hydrophobic pocket of the receptor.[4][7] Modifications to this aromatic ring can significantly impact potency. For instance, the presence of a 4-chlorophenyl group at this position has been shown to be beneficial for activity.[7]

  • Linker and Terminal Moiety: The design of VEGFR-2 inhibitors often incorporates a linker, such as an amide, urea, or ether linkage, connecting the phthalazine core to a terminal hydrophobic moiety.[7][8] The nature and length of this linker, as well as the lipophilicity and electronic properties of the terminal group, play a vital role in optimizing binding affinity and overall anticancer activity.[7] For example, biarylurea-based phthalazines have shown significant cytotoxicity and VEGFR-2 inhibitory activity.[8]

Pharmacophore Model for Phthalazine-Based VEGFR-2 Inhibitors:

The essential pharmacophoric features for VEGFR-2 inhibition by phthalazine derivatives can be summarized as follows:

  • A flat heteroaromatic ring system (the phthalazine core) that occupies the ATP binding domain.

  • A central hydrophobic linker.

  • A functional group within the spacer that can act as both a hydrogen bond donor and acceptor to interact with key amino acid residues like Glu885 and Asp1046.

  • A terminal hydrophobic moiety that fits into an allosteric hydrophobic pocket.[7]

G cluster_VEGFR2 VEGFR-2 ATP Binding Pocket cluster_Inhibitor Phthalazine Inhibitor Hinge Hinge Region (Cys919) HydrophobicPocket1 Hydrophobic Pocket I HydrophobicPocket2 Hydrophobic Pocket II (Allosteric) Gatekeeper Gatekeeper Residue (Val848) DFG_Motif DFG Motif (Asp1046) Phthalazine Phthalazine Core Phthalazine->Hinge H-bond Phthalazine->HydrophobicPocket1 Hydrophobic Interaction Linker Linker (H-bond donor/acceptor) Linker->DFG_Motif H-bond TerminalGroup Terminal Hydrophobic Group TerminalGroup->HydrophobicPocket2 Hydrophobic Interaction

Caption: General pharmacophore model for phthalazine-based VEGFR-2 inhibitors.

Quantitative SAR of Phthalazine Analogs as VEGFR-2 Inhibitors:

Compound IDModificationsVEGFR-2 IC50 (µM)Anticancer Activity (Cell Line) IC50 (µM)Reference
2g 4-(4-chlorophenyl)phthalazine with a hydrazide spacer0.1480.15 (MCF-7), 0.12 (HepG2)[7]
4a 4-(4-chlorophenyl)phthalazine with a urea spacer0.1960.18 (MCF-7), 0.09 (HepG2)[7]
7a Triazolo[3,4-a]phthalazine derivative0.116.04 (HCT-116), 8.8 (MCF-7)[9]
7b Triazolo[3,4-a]phthalazine derivative0.3113.22 (HCT-116), 17.9 (MCF-7)[9]
6d β-Ala-Phthalazine derivative21.90.38 (Liver Cancer)[10]
Vatalanib 1,4-disubstituted phthalazine0.043-[8]
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.[4] Phthalazine derivatives have been investigated as EGFR inhibitors, showing promise in targeting cancers such as breast and colon cancer.[4][10]

Key SAR Insights for EGFR Inhibition:

  • Phthalazine-based hydrazide derivatives have been identified as a promising scaffold for developing kinase-targeted anticancer agents, including EGFR inhibitors.[4]

  • The introduction of specific substituents on the phthalazine core and its appended moieties can lead to potent cytotoxic effects against cancer cell lines with high EGFR expression.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms. Phthalazine derivatives have been explored as inhibitors of PARP1 and PARP2.

Transforming Growth Factor-beta (TGF-β) Pathway Inhibition

The TGF-β signaling pathway plays a complex role in cancer, with its dysregulation being associated with tumor progression. A novel series of phthalazine compounds have been identified as inhibitors of the TGF-β pathway through a non-receptor-kinase mechanism.[11]

Key SAR Insights for TGF-β Pathway Inhibition:

  • A phthalazine core was identified as a potent scaffold against TGF-β-Smad signaling.[11]

  • Extensive SAR studies led to the discovery of compound 10p , which exhibited an IC50 of 0.11 µM in a TGF-β pathway reporter assay and was shown to reduce Smad phosphorylation without directly inhibiting the TGF-βRI kinase.[11] This highlights the potential of phthalazine analogs to modulate signaling pathways through unconventional mechanisms.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Phthalazine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phthalazine and phthalazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[3][12] The functionalization of the phthalazine nucleus continues to be an area of interest for developing novel antimicrobial compounds.[3]

Other Biological Activities

The versatility of the phthalazine scaffold extends to a range of other biological activities, including:

  • Anticonvulsant activity [1][3]

  • Antihypertensive activity [1]

  • Phosphodiesterase (PDE) inhibition [4]

  • Aldose reductase inhibition [4][5][6]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

General Procedure for Synthesis of 1,4-Disubstituted Phthalazine Analogs

A common synthetic route to 1,4-disubstituted phthalazine derivatives involves the reaction of a suitable phthalic anhydride or related precursor with a hydrazine derivative, followed by subsequent modifications to introduce diversity at the 1 and 4 positions.[5][6][13]

G Start Phthalic Anhydride or o-Phthalaldehyde Step1 Reaction with Hydrazine Derivative Start->Step1 Intermediate1 Phthalazinone Intermediate Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 1-Chlorophthalazine Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with an amine) Intermediate2->Step3 Intermediate3 1-Substituted Phthalazine Step3->Intermediate3 Step4 Further Functionalization at C4 (e.g., Suzuki Coupling) Intermediate3->Step4 Final 1,4-Disubstituted Phthalazine Analog Step4->Final

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Phthalazinones from Phthalic Anhydride and Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazinone core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antihypertensive, and anti-diabetic properties.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of phthalazinones, focusing on the fundamental and widely employed condensation reaction between phthalic anhydride and hydrazine derivatives. We will explore the underlying reaction mechanism, provide detailed, field-tested experimental protocols, discuss critical process variations, and offer troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction and Significance

Phthalazinones are fused N-heterocyclic compounds characterized by a benzene ring fused to a pyridazinone ring. This structural motif is a cornerstone in medicinal chemistry, with several approved drugs and clinical candidates, such as the antihistamine Azelastine and the PARP inhibitor Olaparib, featuring this core.[3][4][5][6] The synthetic accessibility of the phthalazinone scaffold, primarily through the direct condensation of readily available phthalic anhydrides and hydrazines, makes it an attractive starting point for the development of novel therapeutic agents. This application note aims to demystify this critical synthesis, providing both the theoretical foundation and the practical steps necessary for its successful implementation in a laboratory setting.

Reaction Mechanism: From Anhydride to Heterocycle

The synthesis of 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) from phthalic anhydride and hydrazine hydrate is a classic example of a condensation-cyclization reaction. The process can be understood through a two-stage mechanism, which explains the transformation from simple starting materials to the stable heterocyclic product.

Causality in the Mechanism: The reaction is initiated by the nucleophilic nature of the hydrazine nitrogen atom and the electrophilic character of the anhydride's carbonyl carbons. The choice of a protic solvent like acetic acid or ethanol not only facilitates the dissolution of reactants but can also participate in proton transfer steps, stabilizing intermediates and catalyzing the dehydration step.

  • Nucleophilic Attack and Ring Opening: The first step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on an electrophilic carbonyl carbon of the phthalic anhydride molecule. This breaks the C-O bond of the anhydride, leading to the opening of the five-membered ring and forming an N-acylhydrazine-2-carboxylic acid intermediate.

  • Intramolecular Cyclization and Dehydration: The terminal nitrogen atom of the hydrazine moiety in the intermediate then performs a second nucleophilic attack, this time on the carboxylic acid group. This intramolecular condensation forms a six-membered heterocyclic ring intermediate. The subsequent elimination of a water molecule (dehydration), often promoted by heat, yields the stable, aromatic phthalazinone ring system.

Below is a diagrammatic representation of this mechanistic pathway.

Phthalazinone Synthesis Mechanism Mechanism of Phthalazinone Formation cluster_intermediate Intermediate PA Phthalic Anhydride INT N-Acylhydrazine- 2-carboxylic acid PA->INT + Hydrazine (Nucleophilic Attack) HY Hydrazine HY->INT PHT 2,3-Dihydrophthalazine- 1,4-dione INT->PHT Intramolecular Cyclization H2O H₂O PHT->H2O

Caption: Reaction mechanism for phthalazinone synthesis.

Standard Experimental Protocol: Synthesis of 2,3-Dihydrophthalazine-1,4-dione

This protocol details a reliable method for synthesizing the parent phthalazinone structure. The procedure is designed to be self-validating, with clear endpoints and characterization steps.

3.1. Materials and Equipment

  • Chemicals:

    • Phthalic Anhydride (≥99%)

    • Hydrazine Hydrate (64-65%, ~100% N₂H₄·H₂O)

    • Glacial Acetic Acid (ACS grade)

    • Ethanol (95% or absolute)

    • Distilled Water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Buchner funnel and filter flask

    • Filter paper

    • Beakers and graduated cylinders

    • Melting point apparatus

    • Standard analytical instruments (FTIR, NMR)

3.2. Safety Precautions

  • Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area or fume hood.

  • Heating: The reaction is conducted at elevated temperatures. Ensure the apparatus is securely clamped and that no flammable materials are near the heating mantle.

3.3. Step-by-Step Procedure

  • Reaction Setup: Place phthalic anhydride (e.g., 7.4 g, 50 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

  • Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask. Acetic acid serves as both a solvent and a catalyst for the condensation.

  • Initiate Stirring and Heating: Clamp the flask in a heating mantle and attach a reflux condenser with flowing water. Begin stirring the mixture.

  • Hydrazine Addition: Carefully and slowly add hydrazine hydrate (e.g., 2.5 mL, ~50 mmol) dropwise to the stirring suspension through the top of the condenser. Rationale: A slow, controlled addition is crucial to manage the initial exothermic reaction and prevent side reactions.

  • Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 118-120°C). Maintain the reflux for 1-2 hours. The initial slurry will dissolve, and a precipitate of the product may begin to form during the reflux period.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a pale yellow or off-white solid. The cooling process can be completed in an ice bath to maximize precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper sequentially with small portions of cold distilled water and then cold ethanol. Rationale: Washing with water removes residual acetic acid and water-soluble impurities, while the ethanol wash helps remove organic impurities and aids in drying.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight. The expected product is 2,3-dihydrophthalazine-1,4-dione (Phthalhydrazide).

3.4. Characterization

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typically >85%.

  • Melting Point: ~300°C (decomposes).

  • Spectroscopy: Confirm the structure using FTIR (presence of C=O and N-H stretches) and ¹H NMR spectroscopy.

Protocol Variations and Optimization

The versatility of the phthalazinone synthesis lies in its adaptability. By modifying the starting materials and reaction conditions, a diverse library of derivatives can be accessed.

ParameterVariationRationale & Expected OutcomeTypical ConditionsReference
Hydrazine Source Substituted Hydrazines (e.g., Phenylhydrazine)To synthesize N-substituted phthalazinones with altered pharmacological profiles.Reflux in ethanol or DMF.[7]
Anhydride Source Substituted Phthalic Anhydrides (e.g., 3-Nitrophthalic Anhydride)To introduce functional groups onto the benzene ring for further modification or to modulate activity.Reaction in anhydrous acetic acid at 100-110°C.[8]
Solvent Ethanol, n-Butanol, DMFEthanol and butanol are common alternatives to acetic acid. DMF is used for less reactive substrates due to its high boiling point.Reflux for 2-6 hours.[9]
Energy Source Microwave IrradiationSignificantly reduces reaction times from hours to minutes, often improving yields. A green chemistry approach.100-150°C for 5-15 minutes in a sealed vessel.[10]
Catalysis Lewis Acids (e.g., InCl₃)Can catalyze the reaction, particularly for more complex, multi-component syntheses involving phthalazinones.Catalytic amount of InCl₃ in an appropriate solvent.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire synthetic and analytical process.

Experimental Workflow General Workflow for Phthalazinone Synthesis Start 1. Reagent Preparation (Phthalic Anhydride, Hydrazine) Setup 2. Reaction Setup (Flask, Condenser, Stirrer) Start->Setup Reaction 3. Condensation Reaction (Heating under Reflux) Setup->Reaction Workup 4. Product Isolation (Cooling, Filtration, Washing) Reaction->Workup Purify 5. Purification & Drying (Recrystallization, Vacuum Oven) Workup->Purify Analyze 6. Characterization (MP, FTIR, NMR, MS) Purify->Analyze Final Final Product: Pure Phthalazinone Derivative Analyze->Final

Caption: High-level experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents are of poor quality or degraded. 3. Product is soluble in wash solvents.1. Increase reflux time or temperature. 2. Use fresh, high-purity phthalic anhydride and hydrazine hydrate. 3. Ensure wash solvents (water, ethanol) are ice-cold to minimize product loss.
Impure Product (Discolored, Incorrect MP) 1. Side reactions due to excessive heat or rapid addition of hydrazine. 2. Inefficient washing. 3. Trapped solvent.1. Ensure controlled addition of hydrazine and maintain a gentle reflux. 2. Perform thorough washing with cold solvents. Consider recrystallization from a suitable solvent (e.g., DMF, acetic acid). 3. Ensure product is completely dry by using a vacuum oven.
Reaction Mixture Solidifies The product is highly insoluble in the reaction solvent.This is often normal. Ensure the magnetic stirrer is powerful enough to maintain agitation of the slurry to ensure efficient heat transfer and mixing.

References

  • Phthalazinone. (n.d.). Scribd. Retrieved from [Link]

  • El-Azab, A. S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Longdom Publishing. Retrieved from [Link]

  • El-Azab, A. S., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 04(01). doi:10.4172/2161-0401.1000191. Retrieved from [Link]

  • Smitasingh, S., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Retrieved from [Link]

  • Karimi-Jaberi, Z., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]

  • Karimi-Jaberi, Z., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Retrieved from [Link]

  • Muñin, J., et al. (2017). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. Retrieved from [Link]

  • Alam, M. M., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie. Retrieved from [Link]

  • Teijeira, M., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zare, R. N., et al. (2019). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Stanford University. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Publications. Retrieved from [Link]

  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. (2022). ResearchGate. Retrieved from [Link]

  • Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine. (2013). Google Patents.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Cycle Arrest Analysis Using Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phthalazine Derivatives as Modulators of the Cell Cycle

Phthalazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1] In the realm of oncology, phthalazine derivatives have emerged as promising candidates for anticancer therapy.[2] A key mechanism through which these compounds exert their cytotoxic effects is the induction of cell cycle arrest, a process that halts cell proliferation at specific checkpoints.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of cell cycle arrest induced by phthalazine derivatives. We will delve into the underlying molecular mechanisms, provide detailed protocols for essential assays, and offer insights into data interpretation and troubleshooting.

Phthalazine-based compounds have been shown to target various key players in cell cycle regulation, including cyclin-dependent kinases (CDKs) and other signaling molecules.[5][6] For instance, some phthalazine derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA1/2 mutations), can lead to an accumulation of DNA damage, triggering cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[9][10] Furthermore, certain phthalazine derivatives have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2, which can indirectly influence cell cycle progression.[2][3]

This guide will equip researchers with the necessary knowledge and tools to meticulously investigate the effects of novel phthalazine derivatives on the cell cycle of cancer cells.

Conceptual Framework: Understanding Cell Cycle Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material.[11][12] It consists of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[13] Transitions between these phases are governed by checkpoints that monitor the integrity of the genome and the cellular environment.[14] Phthalazine derivatives can induce cell cycle arrest by activating these checkpoints.

  • G1/S Checkpoint: This checkpoint commits the cell to enter the S phase and replicate its DNA. It is primarily regulated by the interaction between Cyclin D-CDK4/6 complexes and the Retinoblastoma (Rb) protein.[2][15] Phthalazine derivatives that induce G1 arrest often do so by modulating this pathway.[1]

  • S-Phase Checkpoint: This checkpoint ensures the fidelity of DNA replication. It can be activated by DNA damage or replication stress, often involving the ATR-Chk1 signaling pathway.[16] Some phthalazine derivatives have been shown to cause an accumulation of cells in the S-phase.[3][4]

  • G2/M Checkpoint: This checkpoint prevents cells with damaged DNA from entering mitosis. Key players in this checkpoint include the Cyclin B1-CDK1 complex and the Cdc25 phosphatase family.[17][18] Many DNA-damaging agents, including some phthalazine-based PARP inhibitors, induce a robust G2/M arrest.[7][9]

The following diagram illustrates the primary cell cycle phases and the key regulatory complexes that can be targeted by phthalazine derivatives.

Cell_Cycle_Phases Overview of Eukaryotic Cell Cycle Phases G1 G1 Phase Cell growth and preparation for DNA synthesis S S Phase DNA replication G1->S G1/S Checkpoint (Cyclin D/CDK4-6, Cyclin E/CDK2) G0 {G0 Phase|Quiescent state} G1->G0 G2 G2 Phase Preparation for mitosis S->G2 S-Phase Checkpoint (ATR/Chk1) M M Phase Mitosis and cytokinesis G2->M G2/M Checkpoint (Cyclin B1/CDK1) M->G1 Mitotic Exit

Caption: A simplified diagram of the eukaryotic cell cycle phases and their associated checkpoints.

Experimental Workflow for Analyzing Cell Cycle Arrest

A systematic approach is crucial for characterizing the effects of phthalazine derivatives on the cell cycle. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cell Cycle Distribution Analysis cluster_2 Phase 3: Mechanistic Investigation Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Determine IC50 FlowCytometry Flow Cytometry with Propidium Iodide Quantify cell population in G1, S, G2/M Cytotoxicity->FlowCytometry Select concentrations around IC50 WesternBlot Western Blotting Analyze expression of key cell cycle proteins FlowCytometry->WesternBlot Based on observed cell cycle arrest

Caption: A typical experimental workflow for investigating the effects of phthalazine derivatives on the cell cycle.

Detailed Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8] It is a crucial first step to determine the half-maximal inhibitory concentration (IC50) of the phthalazine derivative, which will inform the concentrations to be used in subsequent cell cycle experiments.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • Phthalazine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC50 Values

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
Phthalazine Derivative X5.28.912.5
Doxorubicin (Control)0.81.11.6
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Rationale: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[4] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the DNA content.[4] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the phthalazine derivative at concentrations around the IC50 value for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and suspension cells and collect them in a centrifuge tube.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and generate histograms.

Troubleshooting for Flow Cytometry:

ProblemPossible CauseSolution
High CV of G1 peakCell clumpsFilter cells through a 40 µm mesh before analysis.
Improper fixationAdd cold ethanol slowly while vortexing.
Broad S-phase peakRNA contaminationEnsure RNase A is active and incubation is sufficient.
Debris in the low-end of the histogramApoptotic cells or cell fragmentsGate out debris based on forward and side scatter.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

Rationale: Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.[19] This allows for a mechanistic understanding of how the phthalazine derivative induces cell cycle arrest.

Key Protein Targets:

  • G1 Arrest: Cyclin D1, CDK4, CDK6, p21, p27, phospho-Rb

  • S-Phase Arrest: Cyclin E, CDK2, phospho-Chk1

  • G2/M Arrest: Cyclin B1, CDK1 (Cdc2), phospho-Cdc2 (Tyr15), Cdc25C

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Image the blot using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Troubleshooting for Western Blotting:

ProblemPossible CauseSolution
No or weak signalInsufficient protein loadingIncrease the amount of protein loaded.
Inactive antibodyUse a fresh aliquot of antibody.
High backgroundInsufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highOptimize antibody dilution.
Non-specific bandsCross-reactivity of antibodyUse a more specific antibody or try different blocking conditions.
Protein degradationAdd protease inhibitors to the lysis buffer.

Mechanistic Insights and Data Interpretation

The data obtained from the aforementioned experiments should be integrated to build a comprehensive understanding of the mechanism of action of the phthalazine derivative.

G1 Phase Arrest

A significant increase in the G1 population observed by flow cytometry suggests G1 arrest. This should be corroborated by Western blot analysis showing:

  • Downregulation of Cyclin D1 and its associated kinases CDK4/6.

  • Upregulation of CDK inhibitors like p21 or p27.

  • Hypophosphorylation of the Rb protein.

The following diagram illustrates a potential pathway for G1 arrest induced by a phthalazine derivative.

G1_Arrest_Pathway Potential Mechanism of Phthalazine Derivative-Induced G1 Arrest Phthalazine Phthalazine Derivative p21_p27 p21/p27 Phthalazine->p21_p27 Upregulates CDK46_CyclinD CDK4/6-Cyclin D1 Complex Rb Rb CDK46_CyclinD->Rb Phosphorylates G1_Arrest G1 Phase Arrest CDK46_CyclinD->G1_Arrest Blocked Progression p21_p27->CDK46_CyclinD Inhibits E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->G1_Arrest Leads to S-Phase Entry (Inhibited) G2M_Arrest_Pathway Potential Mechanism of Phthalazine Derivative-Induced G2/M Arrest Phthalazine_PARPi Phthalazine Derivative (e.g., PARP Inhibitor) DNA_Damage DNA Damage Phthalazine_PARPi->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25C Cdc25C Chk1_Chk2->Cdc25C Inhibits CDK1_CyclinB CDK1-Cyclin B1 (Active MPF) Cdc25C->CDK1_CyclinB Activates G2M_Arrest G2/M Phase Arrest Cdc25C->G2M_Arrest Blocked Activation Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes

Caption: A simplified signaling pathway showing how a phthalazine derivative, such as a PARP inhibitor, could lead to G2/M arrest.

Conclusion

The analysis of cell cycle arrest is a fundamental aspect of characterizing the anticancer properties of novel phthalazine derivatives. By employing a systematic workflow that includes cytotoxicity assays, flow cytometry, and Western blotting, researchers can gain valuable insights into the efficacy and mechanism of action of these compounds. The protocols and conceptual frameworks provided in this application note serve as a comprehensive guide to facilitate these investigations, ultimately contributing to the development of new and effective cancer therapies.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). RSC Publishing. Available at: [Link]

  • Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. (2022-07-19). PubMed. Available at: [Link]

  • The Cell Cycle - Phases - Regulation. TeachMePhysiology. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available at: [Link]

  • New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed. Available at: [Link]

  • Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition. PMC - NIH. Available at: [Link]

  • Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. PMC - NIH. Available at: [Link]

  • CDC25C – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Replication-induced DNA Damage After PARP Inhibition Causes G2 Delay, and Cell Line-Dependent Apoptosis, Necrosis and Multinucleation. PubMed. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. Available at: [Link]

  • Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. Available at: [Link]

  • (PDF) The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. ResearchGate. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PubMed. Available at: [Link]

  • CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. MDPI. Available at: [Link]

  • Phases of the cell cycle (article). Khan Academy. Available at: [Link]

  • Cyclin D1–CDK4/6–Rb pathway in breast cancer. The molecular pathway and... ResearchGate. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH. Available at: [Link]

  • Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. ResearchGate. Available at: [Link]

  • Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers. Available at: [Link]

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. NIH. Available at: [Link]

  • Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. Available at: [Link]

  • Increases in cyclin A/Cdk activity and in PP2A-B55 inhibition by FAM122A are key mitosis-inducing events. PMC - PubMed Central. Available at: [Link]

  • PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! YouTube. Available at: [Link]

  • Genetic alterations of Cyclin D-CDK4/6-INK4-RB pathway in prostate cancer. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1'-Di(phthalazine-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Di(phthalazine-yl)amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex N-heterocyclic compound. Achieving high purity is critical for reliable downstream applications, from biological screening to the synthesis of novel derivatives.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven techniques.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,1'-Di(phthalazine-yl)amine in a practical question-and-answer format.

Question 1: My crude product is a discolored, sticky solid. What are the likely impurities and how can I perform an initial clean-up?

Answer:

This is a common issue stemming from residual reagents, by-products, and solvents from the synthesis. Given the typical synthetic routes, your primary contaminants are likely unreacted starting materials and precursors.

  • Potential Causes & Identification:

    • Phthalazinone: A common precursor used to synthesize the 1-chlorophthalazine intermediate.[1] It is often a crystalline solid that may be carried through.

    • 1-Chlorophthalazine: The electrophilic intermediate in the final coupling step.[1] Its presence suggests an incomplete reaction.

    • Phthalazin-1-amine: The nucleophile in one possible synthetic route.[1]

    • Reaction Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove under standard vacuum.

    • Degradation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities.

  • Recommended Solution: Trituration & Filtration

    Trituration is a simple yet powerful technique to remove impurities that have different solubilities than your target compound. It is less aggressive than a full recrystallization and is an excellent first step.

    • Scientific Rationale: The goal is to find a solvent (or solvent system) in which 1,1'-Di(phthalazine-yl)amine is poorly soluble, but the impurities are reasonably soluble. Phthalazinone, for example, is noted to be insoluble in water, but may have some solubility in organic solvents where the target compound does not.[2]

    • Step-by-Step Protocol:

      • Place the crude, sticky solid into a flask.

      • Add a small volume of a solvent such as diethyl ether or cold ethyl acetate.

      • Using a spatula or glass rod, vigorously stir and break up the solid. The goal is to wash the soluble impurities into the solvent while the desired product remains a solid.

      • Continue this process for 10-15 minutes. The product should begin to appear as a free-flowing powder.

      • Isolate the solid product by vacuum filtration.

      • Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining surface impurities.

      • Dry the purified solid under high vacuum. Assess purity via TLC or LC/MS before proceeding to more rigorous purification if needed.

Question 2: I'm attempting recrystallization, but the compound either "oils out" or I get very low recovery. What should I do?

Answer:

This indicates a suboptimal choice of solvent system or procedural issues. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form a crystal lattice.

  • Potential Causes:

    • Incorrect Solvent Polarity: The solvent is either too nonpolar (doesn't dissolve the compound even when hot) or too polar (dissolves it completely, even when cold).

    • Cooling Rate: Cooling the solution too quickly promotes precipitation rather than crystallization.

    • Supersaturation: The solution may be too concentrated, forcing the product out of solution as an amorphous oil.

  • Recommended Solution: Systematic Solvent Screening and Controlled Crystallization

    • Scientific Rationale: The ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while dissolving impurities at all temperatures or not at all. For complex heterocyclic compounds, a binary solvent system (one "good" solvent and one "anti-solvent") often provides the necessary fine-tuning of solubility.[3]

    Table 1: Recommended Solvents for Screening

    Solvent Boiling Point (°C) Polarity Index Rationale
    Ethanol 78 4.3 Good general-purpose solvent for moderately polar compounds. Mentioned for recrystallizing related phthalazinones.[4]
    Ethyl Acetate 77 4.4 Can be effective for N-heterocycles.[3] Good for removing non-polar impurities.
    Acetonitrile 82 5.8 Another excellent option for crystalline N-heterocycles.[3]
    Dichloromethane 40 3.1 Can be used as the "good" solvent in a binary pair with an anti-solvent like hexane.

    | Toluene | 111 | 2.4 | A higher-boiling nonpolar solvent, useful for compounds that are difficult to dissolve. |

    • Step-by-Step Protocol (Binary Solvent System):

      • Dissolve the crude 1,1'-Di(phthalazine-yl)amine in the minimum required amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).

      • While the solution is still hot, add a more nonpolar "anti-solvent" (e.g., hexane or heptane) dropwise until you observe persistent cloudiness.

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution again.

      • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

      • Once at room temperature, place the flask in a refrigerator (2-8°C) for several hours to maximize crystal formation.[5]

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Question 3: My compound shows significant tailing and poor separation during silica gel column chromatography. How can I improve this?

Answer:

This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your compound, leading to peak tailing, poor resolution, and even product loss on the column.[6]

  • Potential Causes:

    • Acid-Base Interaction: Strong binding between the basic amine and acidic silica.

    • Incorrect Mobile Phase: The eluent is not polar enough to displace the compound from the silica, or it is too polar and elutes everything together.

  • Recommended Solution: Mobile Phase Modification or Alternative Stationary Phases

    • Scientific Rationale: To prevent the acid-base interaction, you must either neutralize the acidic sites on the silica or use a stationary phase that is not acidic. The most common and cost-effective method is to add a small amount of a volatile competing base to the mobile phase.[6][7]

    Workflow: Selecting a Purification Strategy

    G start Crude Product Analysis (TLC/LCMS) check_purity Is Purity >90%? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_impurities Are impurities close in polarity? check_purity->check_impurities No final_product Pure Product (>98%) recrystallize->final_product check_impurities->recrystallize No chromatography Perform Column Chromatography check_impurities->chromatography Yes modify_mobile_phase Add 1% Triethylamine (TEA) or 0.5-1% NH4OH to Mobile Phase chromatography->modify_mobile_phase alt_stationary_phase Use Amine-Functionalized Silica or Neutral Alumina chromatography->alt_stationary_phase If tailing persists modify_mobile_phase->final_product alt_stationary_phase->final_product

    Caption: Decision workflow for purifying 1,1'-Di(phthalazine-yl)amine.

    • Step-by-Step Protocol (Modified Flash Chromatography):

      • Prepare the Mobile Phase: Create your eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane). To this system, add 1% triethylamine (Et₃N) by volume. For very polar compounds, a 80:18:2 mixture of DCM:MeOH:NH₄OH can be effective.[7]

      • Prepare the Slurry: Deactivate the silica gel by preparing the slurry in your mobile phase containing the amine additive. Let it sit for 10-15 minutes before packing the column.

      • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands.

      • Elution: Run the column using your amine-modified mobile phase. The triethylamine will occupy the acidic sites on the silica, allowing your product to travel through the column with significantly reduced tailing.

      • Fraction Analysis: Collect fractions and analyze them by TLC or LC/MS to identify those containing the pure product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is always best.

  • HPLC/UPLC-MS: This is the gold standard for purity assessment.[8] It provides a quantitative measure of purity (e.g., % area under the curve) and confirms the molecular weight of the main peak, ensuring you have isolated the correct compound.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can reveal the presence of impurities with different proton or carbon environments. Integration of the proton signals can also be used for quantitative purity analysis if an internal standard is used.

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound. Compare your experimental value to any available literature data.

Q2: My final product is pure by NMR and LC/MS, but it's a pale yellow color. Is this expected? A2: Yes, this is likely the inherent color of the compound. Many extended aromatic and N-heterocyclic systems absorb light in the visible spectrum, appearing as colored solids. Phthalazine itself is described as pale yellow needles, and related phthalazinones are also pale yellow.[2][9] As long as analytical data confirms high purity, a pale yellow color is acceptable and expected for 1,1'-Di(phthalazine-yl)amine.

Q3: Can I use reversed-phase chromatography for purification? A3: Yes, reversed-phase (RP) chromatography is a viable option, especially for polar impurities. However, for basic amines, the mobile phase pH must be controlled. To ensure good retention and peak shape, the mobile phase should be buffered to a pH at least two units above the pKa of the amine nitrogens, keeping the compound in its neutral, more hydrophobic form.[6] A common mobile phase for preparative RP purification of basic compounds is a gradient of acetonitrile in water with 0.1% ammonium hydroxide or triethylamine added to both solvents.

References

  • El-Gendy, M. A. A. Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available from: [Link]

  • Guery, S., et al. 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. (2008). Google Patents. US7423030B2.
  • Zhang, Y., et al. Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof. (2017). Google Patents. WO2017097217A1.
  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. (2004). Sciforum. Available from: [Link]

  • Gouda, M. A., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. Available from: [Link]

  • Bloch, H. S. Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents. US2982771A.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • Biochain. Tips For Antibody Purification Troubleshooting. (2023). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]

  • Reddit. Chromotography with free amines?. (2021). Available from: [Link]

  • Eldebss, T. M. A., et al. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2014). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Pharmaffiliates. 1,1,-Di(phthalazine-yl)amine. Available from: [Link]

  • Lans-Uhde, D., et al. Process for the purification of aromatic amines. (2013). Google Patents. US8455691B2.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting. (2025). Available from: [Link]

  • Balaraman, K., et al. Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024). Nature Protocols. Available from: [Link]

  • Wikipedia. Phthalazine. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Separations of aromatic amine isomers on the C4A-C10 column.... Available from: [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023). Available from: [Link]

  • The Pharma Master. Troubleshooting. Available from: [Link]

  • Journal of Chromatographic Science. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981). Available from: [Link]

  • YouTube. 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021). Available from: [Link]

  • Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from: [Link]

  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2019). Available from: [Link]

  • PubChem. 1(2H)-Phthalazinone. Available from: [Link]

  • PubChem. 1-Phthalazinamine. Available from: [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed phthalazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium catalysis to construct and functionalize the phthalazine core, a crucial scaffold in modern drug discovery.[1] Phthalazine derivatives exhibit a wide range of biological activities, including anticonvulsant, cardiotonic, and antitumor properties.[1]

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient toolkit for synthesizing these complex heterocycles.[2][3] However, like any sophisticated chemical transformation, these reactions are sensitive to a multitude of parameters. This document provides in-depth, experience-driven guidance to help you navigate common challenges, optimize your reaction conditions, and achieve reproducible, high-yielding results. We will move beyond simple procedural lists to explain the fundamental causality behind each experimental choice, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic planning of your synthesis.

Q1: What are the primary palladium-catalyzed strategies for synthesizing the phthalazine core?

A: The two most prevalent palladium-catalyzed approaches start from readily available ortho-substituted arenes:

  • Carbonylative Annulation: This powerful method typically involves the reaction of an o-halo-benzaldehyde with a hydrazine derivative in the presence of a palladium catalyst and a carbon monoxide (CO) source.[4] Modern protocols often use CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) to avoid handling toxic CO gas, making the procedure more amenable to standard laboratory settings.[4]

  • Intramolecular C-H Activation: A more recent and atom-economical approach involves the palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides.[5] This method forges the heterocyclic ring by activating a C-H bond on both the benzene ring and the methylene group, proceeding via an electrophilic ortho-palladation mechanism.[5]

Q2: How do I select the appropriate palladium catalyst and ligand for my reaction?

A: The choice of catalyst and ligand is arguably the most critical factor for success and is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the substrates involved.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. The key is to match the ligand's electronic and steric properties to the rate-limiting step of the catalytic cycle. For instance, in Suzuki couplings to form aryl-phthalazines or Buchwald-Hartwig aminations to functionalize halo-phthalazines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the go-to choice.[8][9] These ligands promote the oxidative addition of less reactive electrophiles (like aryl chlorides) and accelerate the final reductive elimination step.[10] N-Heterocyclic Carbenes (NHCs) are also highly effective ligands, known for forming very stable palladium complexes that can prevent catalyst decomposition.[11][12]

Q3: What is the role of the base, and how do I choose the right one?

A: The base plays multiple crucial roles in the catalytic cycle. In Suzuki reactions, it activates the boronic acid to form a more nucleophilic boronate species.[13][14] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile (or the N-H bond of the catalyst-amine complex).[7]

The choice of base is a delicate balance.

  • Strong, Non-nucleophilic Bases: For most C-N and C-C couplings, strong bases like NaOtBu, KOtBu, or LHMDS are highly effective.[6]

  • Weaker Bases: If your substrates are sensitive to strong bases (e.g., containing esters or other base-labile groups), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred. These often require higher reaction temperatures to achieve comparable rates.[6]

  • Solubility: The use of soluble organic bases (e.g., DBU) can sometimes be advantageous over heterogeneous inorganic bases, but their coordination to the palladium center can also inhibit the reaction in some cases.[15]

Q4: Which solvent should I use?

A: The ideal solvent must solubilize all reaction components and be stable at the required temperature. Aprotic, polar solvents are most common.

  • Ethers: Dioxane and THF are excellent general-purpose solvents for many cross-coupling reactions.

  • Aromatics: Toluene is often used for higher-temperature reactions.

  • Amides: DMF or DMA can be effective but are more difficult to remove and can sometimes participate in side reactions at high temperatures. It's crucial that the solvent is anhydrous and deoxygenated, as water and oxygen can lead to catalyst deactivation and unwanted side reactions like protodeboronation in Suzuki couplings.[14]

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental problems.

Problem Probable Cause(s) Scientific Rationale & Recommended Solution(s)
1. Low or No Product Yield A. Inactive Catalyst Rationale: The active catalyst is a Pd(0) species. If you start with a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient or incomplete, leading to low catalyst activity.[7][9] Solutions: 1. Switch to a Precatalyst: Use a modern palladacycle precatalyst (e.g., a G3 or G4 type) which generates the active LPd(0) species cleanly and reliably upon addition of the base.[6] 2. Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species. Ensure all reagents, solvents, and the reaction vessel are rigorously degassed. See Protocol 3 for proper degassing techniques.
B. Inappropriate Ligand Choice Rationale: The ligand is not a passive spectator; it dictates the catalyst's performance. A ligand that is not bulky or electron-rich enough may fail to promote the oxidative addition of challenging substrates (e.g., aryl chlorides).[10] Solutions: 1. Consult a Ligand Guide: For functionalizing a 1-chlorophthalazine via Buchwald-Hartwig amination, a ligand like RuPhos or BrettPhos is a good starting point for primary or secondary amines.[6][8] 2. Screen Ligands: If the initial choice fails, perform a small-scale screen with a diverse set of ligands (e.g., XPhos, SPhos, and an NHC ligand like IPr).
C. Poor Substrate Reactivity Rationale: The nature of the leaving group on the electrophile significantly impacts the rate of oxidative addition (a common rate-limiting step). The general reactivity trend is I > Br > OTf >> Cl.[7] Solution: 1. Change the Leaving Group: If you are struggling with a 1-chlorophthalazine, consider synthesizing the analogous 1-bromophthalazine. The increased reactivity will often justify the extra synthetic step.
2. Significant Side Product Formation A. Homocoupling of Boronic Acid (Suzuki) Rationale: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen and Pd(II) species that have not entered the primary catalytic cycle.[14] Solutions: 1. Rigorous Degassing: This is the most effective way to minimize homocoupling. Purge the reaction mixture with argon or nitrogen for at least 15-20 minutes. 2. Slow Addition: In some cases, adding the boronic acid slowly via syringe pump can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.
B. Protodeboronation (Suzuki) Rationale: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by residual palladium and exacerbated by excess water or insufficiently strong base. Solutions: 1. Use Anhydrous Solvents: Ensure your solvent is freshly distilled or from a sealed bottle. 2. Choose the Right Base: A stronger base (e.g., K₃PO₄ over K₂CO₃) can sometimes suppress this side reaction by more effectively promoting the desired transmetalation step.
3. Catalyst Decomposition (Formation of Palladium Black) A. Ligand Dissociation/Decomposition Rationale: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium atoms can then aggregate to form inactive palladium black. Insufficient ligand can also lead to this issue. Solutions: 1. Increase Ligand:Pd Ratio: Try increasing the ratio from 1:1 to 1.5:1 or 2:1. 2. Use a More Robust Ligand: N-Heterocyclic Carbene (NHC) ligands form exceptionally strong bonds to palladium and are less prone to dissociation at high temperatures.[16] 3. Lower the Temperature: Screen lower reaction temperatures (e.g., 80 °C instead of 110 °C). A more active catalyst/ligand system may allow for efficient reaction at a lower temperature.

Section 3: Protocols and Methodologies

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Chlorophthalazine with an Arylboronic Acid

This protocol describes the synthesis of a 1-arylphthalazine derivative.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-chlorophthalazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos-G3, 1-3 mol%) and the SPhos ligand (1-3 mol%).

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of ~0.1 M with respect to the 1-chlorophthalazine. Seal the vial and purge with argon for 10-15 minutes (see Protocol 3 ).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-arylphthalazine.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Chlorophthalazine

This protocol details the functionalization of the phthalazine core with an amine.

  • Reagent Preparation: To an oven-dried reaction vial, add 1-chlorophthalazine (1.0 equiv), the palladium precatalyst (e.g., RuPhos-G3, 1-3 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv). The solids should be added under an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene to the vial (~0.2 M). Add the amine (1.1-1.3 equiv) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir for the desired time (typically 4-18 hours).[6]

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[6]

Protocol 3: Reaction Degassing Technique (Sparging)
  • Setup: Assemble the reaction vial with all solid reagents and the solvent. Seal the vial with a septum.

  • Inlet/Outlet: Insert a long needle connected to an inert gas (argon or nitrogen) source, ensuring the tip is submerged below the liquid surface. Insert a second, shorter needle to act as an outlet.

  • Purge: Bubble the inert gas through the solution at a moderate rate for 15-20 minutes. This process, known as sparging, effectively removes dissolved oxygen.

  • Finalize: After sparging, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas inside the vial. The reaction is now ready for heating.

Section 4: Visualizations & Data

Data Tables

Table 1: Common Palladium Precatalysts and Ligands for Phthalazine Synthesis

Catalyst/LigandStructure TypeTypical ApplicationKey Advantage
Pd₂(dba)₃ Pd(0) SourceGeneral UseReadily available, but requires in situ ligand addition.
Pd(OAc)₂ Pd(II) SourceGeneral UseAir-stable, but requires in situ reduction to active Pd(0).
SPhos / XPhos Biaryl MonophosphineSuzuki, Buchwald-HartwigHigh activity for C-C and C-N couplings, especially with aryl chlorides.
RuPhos Biaryl MonophosphineBuchwald-HartwigExcellent for coupling hindered secondary amines.[6]
BrettPhos Biaryl MonophosphineBuchwald-HartwigHighly effective for coupling primary amines.[6]
IPr (NHC) N-Heterocyclic CarbeneSuzuki, HeckForms highly stable complexes, resistant to high temperatures.[11]
Experimental & Logic Diagrams

Catalytic_Cycle cluster_cycle Generic Pd(0) Catalytic Cycle Pd(0)L Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd(0)L->OA_Complex Oxidative Addition (+ Ar-X) Trans_Complex L-Pd(II)(Ar)(Nu) OA_Complex->Trans_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) Trans_Complex->Pd(0)L Reductive Elimination (+ Ar-Nu) Start caption Fig 1: Simplified catalytic cycle for cross-coupling.

Caption: Fig 1: Simplified catalytic cycle for cross-coupling.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Use precatalyst. Ensure rigorous degassing. check_catalyst->sol_catalyst No check_substrates Are substrates reactive? check_conditions->check_substrates Yes sol_conditions Screen base, solvent, and temperature. check_conditions->sol_conditions No sol_substrates Switch to more reactive halide (e.g., Cl -> Br). check_substrates->sol_substrates No success Successful Reaction check_substrates->success Yes sol_catalyst->check_catalyst sol_conditions->check_conditions sol_substrates->check_substrates caption Fig 2: A logical workflow for troubleshooting.

Caption: Fig 2: A logical workflow for troubleshooting.

References

  • Smitasingh, S. et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Kolsepatil, S. R. et al. (2019). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 12(2), 415-420. [Link]

  • Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Fused Pyridazines. Organic Letters, 14(13), 3268–3271. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Matsuda, T., Tomaru, Y., & Matsuda, Y. (2013). Synthesis of phthalazinones via palladium(II)-catalysed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides. Organic & Biomolecular Chemistry, 11(13), 2084-2087. [Link]

  • Gulea, M. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]

  • Sivaraj, C. et al. (2021). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry, 19(38), 8165-8183. [Link]

  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. (2012). Journal of the American Chemical Society. [Link]

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Rao, Y. V. et al. (2013). Microwave Assisted Palladium-Catalyzed Synthesis of Phthalazinones and Pyridopyridazinones. ResearchGate. [Link]

  • Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kelly, C. B. et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3079–3088. [Link]

  • Nolan, S. P. (2009). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

Sources

Preventing unwanted N-oxidation in phthalazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Unwanted N-Oxidation

Welcome to the technical support center for phthalazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unwanted N-oxidation during reactions involving the phthalazine moiety. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental design.

Unwanted N-oxidation of the phthalazine core is a frequent side reaction, particularly during oxidation reactions intended for other parts of the molecule. The lone pairs of electrons on the nitrogen atoms of the phthalazine ring are susceptible to attack by various oxidants, leading to the formation of phthalazine N-oxides. This byproduct can complicate purification, reduce the yield of the desired product, and introduce unforeseen pharmacological properties in drug candidates. This guide provides a structured approach to diagnosing, preventing, and troubleshooting this issue.

Frequently Asked Questions (FAQs)

Question 1: Why is my phthalazine substrate undergoing N-oxidation?

The fundamental reason for N-oxidation lies in the electronic nature of the phthalazine ring system. The two nitrogen atoms at the N-1 and N-2 positions are nucleophilic due to the presence of lone pairs of electrons. These sites can readily react with electrophilic oxidizing agents, such as peroxy acids (e.g., m-CPBA), hydrogen peroxide, and ozone, leading to the formation of an N-oxide bond. This reactivity is a common feature of many nitrogen-containing heterocycles. The reaction is often kinetically favorable and can compete with, or even outpace, the desired oxidation at other sites in the molecule if the conditions are not carefully controlled.

Question 2: How can I confirm that N-oxidation is the issue?

Identifying the formation of the N-oxide byproduct is the first critical step in troubleshooting. Several analytical techniques can be employed for this purpose:

  • Mass Spectrometry (MS): The most direct evidence will be the appearance of a new peak in your mass spectrum corresponding to your starting material's mass + 16 amu (the mass of an oxygen atom). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of an N-oxide bond deshields the adjacent protons. You should expect to see a downfield shift of the protons on the phthalazine ring, particularly those closest to the oxidized nitrogen.

    • ¹³C NMR: Similar to proton NMR, the carbon atoms adjacent to the newly formed N-oxide will also experience a downfield shift.

  • Thin Layer Chromatography (TLC): Phthalazine N-oxides are generally more polar than their non-oxidized precursors. You will likely observe a new spot with a lower Rf value on your TLC plate.

Troubleshooting Guide: Strategies for Prevention

This section provides a deeper dive into practical, actionable strategies to mitigate or eliminate unwanted N-oxidation.

Question 3: My go-to oxidant, m-CPBA, is causing significant N-oxidation. What are my alternatives?

Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful and often non-selective oxidant, making it a common culprit for N-oxidation. The choice of an alternative oxidant is paramount and depends on the specific functional group you are targeting.

The goal is to choose an oxidant that is either electronically tuned to react with your target functional group over the phthalazine nitrogens or is too bulky to easily approach the nitrogen atoms.

Oxidant ClassExamplesRecommended ForRationale for Avoiding N-Oxidation
Peroxides Hydrogen Peroxide (H₂O₂) with a catalyst, tert-Butyl hydroperoxide (TBHP)Epoxidation of electron-deficient alkenesCan be tuned with appropriate catalysts (e.g., metal catalysts) to favor other reaction pathways.
Hypochlorites Sodium Hypochlorite (NaOCl)Oxidation of alcoholsOften used in buffered systems (e.g., with TEMPO), which can increase selectivity.
Dioxiranes Dimethyldioxirane (DMDO)Epoxidations, hydroxylationsHighly reactive but can be more selective than peroxy acids in certain cases. It is also a neutral oxidant.
High-Valent Metals Potassium Permanganate (KMnO₄), Manganese Dioxide (MnO₂)Oxidation of alcohols, aldehydesMnO₂ is a mild oxidant often used for oxidizing allylic and benzylic alcohols and is less likely to cause N-oxidation.
  • To a stirred solution of your phthalazine-containing substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at room temperature, add activated manganese dioxide (MnO₂) (5-10 eq).

  • Monitor the reaction progress by TLC. The reaction is heterogeneous, so vigorous stirring is essential.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can then be purified by column chromatography.

Question 4: Can I simply adjust my reaction conditions to prevent N-oxidation?

Yes, optimizing reaction conditions is a crucial and often sufficient strategy. Temperature, solvent, and pH can dramatically influence the relative rates of desired oxidation versus N-oxidation.

  • Temperature: N-oxidation can often be minimized by running the reaction at lower temperatures (e.g., 0 °C or -78 °C). This can slow down the rate of the undesired N-oxidation more than the desired reaction.

  • Solvent: The choice of solvent can influence oxidant reactivity. For instance, using a non-polar solvent might disfavor the formation of the polar N-oxide product.

  • pH Control: If your reaction can be performed in acidic conditions, protonating the phthalazine nitrogens can protect them from oxidation. The resulting phthalazinium salt is electron-deficient and significantly less susceptible to electrophilic attack by an oxidant.

Caption: A decision-making workflow for troubleshooting N-oxidation by optimizing reaction conditions.

Question 5: When should I consider using a protecting group strategy?

If the strategies of oxidant selection and condition optimization fail, or if your molecule must be subjected to harsh oxidative conditions, a protecting group strategy is the most robust solution.

This approach involves temporarily modifying the phthalazine nitrogens to render them unreactive to the oxidant. The protecting group is then removed in a subsequent step to regenerate the phthalazine moiety.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) can sometimes be used to protect nitrogen heterocycles, though it is less common for phthalazines.

  • Alkylation/Quaternization: A more common strategy involves the reversible quaternization of one of the phthalazine nitrogens with an alkyl halide (e.g., methyl iodide). The resulting positive charge deactivates the ring towards further oxidation. The protecting group can often be removed by heating.

  • Dissolve the phthalazine-containing substrate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add an alkylating agent, such as methyl iodide (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • The resulting phthalazinium salt can often be precipitated or isolated by solvent evaporation.

  • Perform the intended oxidation reaction on the protected substrate.

  • Deprotection: Removal of the alkyl group can typically be achieved by heating the salt in a high-boiling point solvent, sometimes with a nucleophilic additive.

Visualizing the Problem and Solutions

N_Oxidation_Strategies cluster_problem The Problem cluster_solutions The Solutions cluster_s1 1. Oxidant Choice cluster_s2 2. Condition Control cluster_s3 3. Protecting Group Phthalazine Phthalazine (Nucleophilic Nitrogens) N_Oxide Unwanted Phthalazine N-Oxide Phthalazine->N_Oxide Unwanted N-Oxidation Oxidant Electrophilic Oxidant (e.g., m-CPBA) Oxidant->N_Oxide Mild_Oxidant Use Mild/Selective Oxidant (e.g., MnO2) Low_Temp Low Temperature Acidic_pH Acidic pH (Protonation) Protection Protect N-atoms (e.g., Alkylation) Deprotection Deprotection Protection->Deprotection After Oxidation

Caption: Overview of the problem of unwanted N-oxidation and the primary strategies for its prevention.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Adam, W., Curci, R., & Edwards, J. O. (1989). Dioxiranes: A new class of powerful oxidants. Accounts of Chemical Research, 22(6), 205–211. [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

Navigating the Labyrinth of Phthalazine Derivative Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phthalazine Derivatives. As a Senior Application Scientist, I understand the critical importance of ensuring the stability of your compounds throughout the experimental and development lifecycle. Phthalazine derivatives, a versatile class of N-heterocyclic compounds, are instrumental in medicinal chemistry, with applications ranging from anticancer to antihypertensive agents.[1] However, their inherent chemical functionalities can also render them susceptible to various degradation pathways in solution, leading to loss of potency, altered biological activity, and the formation of potentially toxic impurities.

This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability challenges you may encounter. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) on Phthalazine Derivative Stability

Here, we address some of the most common initial questions regarding the stability of phthalazine derivatives in solution.

Q1: My phthalazine derivative is showing a rapid loss of purity in an aqueous buffer. What are the likely causes?

There are several potential reasons for the degradation of a phthalazine derivative in an aqueous solution. The primary culprits are typically hydrolysis, oxidation, and photodegradation. The phthalazine ring itself possesses basic nitrogen atoms, making it susceptible to pH-dependent reactions.[2] Furthermore, substituents on the ring can significantly influence its electronic properties and, consequently, its stability.[3]

Q2: How does pH affect the stability of my compound?

The pH of your solution is a critical factor. The nitrogen atoms in the phthalazine ring can be protonated in acidic conditions, which can alter the electron distribution and potentially make the ring more susceptible to nucleophilic attack. Conversely, in basic conditions, functional groups on your derivative, such as esters or amides, are prone to hydrolysis. For instance, phthalazinone derivatives can undergo ring-opening reactions under certain pH conditions. Therefore, determining the pH-stability profile of your compound is a crucial first step.

Q3: I've observed the appearance of new, unexpected peaks in my HPLC analysis after leaving my solution on the benchtop. What could be happening?

This is a classic sign of degradation. The new peaks likely correspond to degradation products. Leaving a solution exposed to ambient light and oxygen can lead to photodegradation and oxidation. The N-heterocyclic nature of the phthalazine core can make it susceptible to oxidative attack, potentially leading to the formation of N-oxides or ring-opened products.[4]

Q4: Can the solvent I use impact the stability of my phthalazine derivative?

Absolutely. The choice of solvent can significantly influence the stability of your compound. Protic solvents, like water and alcohols, can participate in hydrolytic degradation. The polarity of the solvent can also affect reaction rates. It is advisable to assess the stability of your derivative in a range of solvents relevant to your experimental workflow. Some organic solvents can also contain impurities, such as peroxides in aged ethers, which can initiate oxidative degradation.

Troubleshooting Guide: A Proactive Approach to Stability Issues

When encountering stability problems, a systematic approach is key to identifying the root cause and implementing effective solutions. This guide provides a structured workflow for investigating and mitigating the degradation of your phthalazine derivatives.

Workflow for Investigating Phthalazine Derivative Instability

Caption: A logical workflow for troubleshooting stability issues.

Step 1: Preliminary Assessment and Analyte Characterization

Before embarking on extensive stability studies, it is crucial to have a well-characterized starting material and a reliable analytical method.

Protocol 1: Baseline Purity and Method Validation

  • High-Purity Standard: Ensure you have a highly pure, well-characterized batch of your phthalazine derivative to serve as a reference.

  • Stability-Indicating HPLC Method: Develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.[5] This is a cornerstone of any stability study.[6]

    • Column: A C18 column is often a good starting point.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

    • Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak tracking and identification by providing UV spectra.

  • Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formate) to facilitate the identification of degradation products.

Step 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of understanding a molecule's inherent stability.[6] By subjecting your phthalazine derivative to a range of harsh conditions, you can purposefully induce degradation and identify the resulting products and pathways. This proactive approach is mandated by regulatory bodies like the ICH for pharmaceutical development.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for Phthalazine Derivatives
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°CHydrolysis of amide, ester, or ether linkages; potential ring cleavage under harsh conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°CSaponification of esters, hydrolysis of amides. Phthalazinone rings may be susceptible to opening.
Oxidation 3% to 30% H₂O₂, room temperatureFormation of N-oxides, hydroxylation of the aromatic ring, or cleavage of the heterocyclic ring.[4]
Thermal Degradation Dry heat (e.g., 60-80°C) or in solutionGeneral decomposition, dependent on the molecule's thermal lability.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photoreactions such as oxidation, reduction, or rearrangement.[1]

Protocol 2: Performing a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your phthalazine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: Dilute the stock solution with the acidic or basic solution to the desired final concentration. Incubate at the chosen temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Oxidation: Dilute the stock solution with the hydrogen peroxide solution and incubate.

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature.

    • Photostability: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, analyze the stressed samples by your validated stability-indicating HPLC method.

  • Mass Balance Calculation: A good stability-indicating method should account for all the mass of the parent compound. The sum of the parent peak area and the areas of all degradation product peaks should remain relatively constant throughout the study.

Step 3: Identification of Degradation Products and Pathways

Once you have generated and separated the degradation products, the next step is to identify their structures.

Techniques for Degradation Product Identification:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is the workhorse for this task. It provides the molecular weight of the degradation products and fragmentation patterns that can be used for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy provides definitive structural information.

Example Degradation Pathway: Hydralazine

Hydralazine, a well-known phthalazine derivative, undergoes several metabolic and degradation pathways, including oxidation to phthalazine and subsequent conversion to phthalazinone.[7] It can also form hydrazone metabolites by reacting with endogenous keto acids.[8] Understanding these known pathways can provide clues for your own derivative.

Hydralazine_Degradation Hydralazine Hydralazine Phthalazine Phthalazine Hydralazine->Phthalazine Oxidation Hydrazone Hydrazone Metabolites Hydralazine->Hydrazone Reaction with α-keto acids Phthalazinone Phthalazinone Phthalazine->Phthalazinone Oxidation

Caption: Simplified degradation pathways of Hydralazine.

Step 4: Mitigation Strategies and Formulation Development

Armed with the knowledge of how and why your compound degrades, you can now develop strategies to improve its stability.

Table 2: Strategies to Enhance the Stability of Phthalazine Derivatives in Solution

StrategyDescriptionApplication
pH Adjustment Formulate the solution at a pH where the compound exhibits maximum stability, as determined by the pH-rate profile from forced degradation studies.For pH-sensitive compounds susceptible to hydrolysis.
Use of Buffers Maintain a constant pH to prevent fluctuations that could accelerate degradation.Essential for aqueous formulations.
Excipient Selection Avoid excipients that can react with your compound. For example, reducing sugars can react with amine functionalities.[9]Important in the development of complex formulations.
Antioxidants Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to scavenge free radicals and prevent oxidative degradation.For compounds susceptible to oxidation.
Chelating Agents Include chelating agents such as EDTA to sequester trace metal ions that can catalyze oxidation.When metal-catalyzed degradation is suspected.
Protection from Light Store solutions in amber vials or protect them from light to prevent photodegradation.For light-sensitive compounds.
Solvent Selection Use aprotic solvents or co-solvent systems to minimize hydrolysis.For early-stage experiments and stock solutions.
Lyophilization For long-term storage, lyophilizing the compound to a solid state can significantly improve its stability.For preparing stable solid formulations.

By systematically applying these troubleshooting steps and mitigation strategies, you can significantly enhance the stability of your phthalazine derivatives, ensuring the integrity and reliability of your experimental data and paving the way for successful downstream applications.

References

  • Emam, S. M., Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21.
  • Gharemanzadeh, R., et al. (2010). A novel and efficient one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. Molecular Diversity, 14(3), 517-521.
  • Hassan, A. S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3), 1-15.
  • Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2533.
  • Guryev, A., Schuster, F., & Herrmann, L. (2022). Light‐Driven Catalyst‐Free Access to Phthalazines: Entry to Antiviral Model Drugs by Merging Domino Reactions. European Journal of Organic Chemistry, 2022(44), e202201087.
  • Vernin, G., & Metzger, J. (1984). Nitrogen-containing heterocyclic compounds in the flavor of wines. In Flavor of distilled beverages (pp. 101-112). American Chemical Society.
  • Singh, S., & Singh, S. (2002). Reactive impurities in excipients: profiling, identification and mitigation of drug–excipient incompatibility. American Pharmaceutical Review, 5(4), 86-91.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • ResearchGate. (n.d.). Oxidation reaction of phthalazine to 1-phthalazinone. Retrieved from [Link]

  • Abdel-Kawy, M., & El-Gizawy, S. M. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products.
  • Stolarczyk, M., Apola, A., & Maruszak, W. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Acta Poloniae Pharmaceutica, 74(2), 435-444.
  • Yet, L. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions.
  • Siddiqui, F. A., Arayne, M. S., Sultana, N., & Qureshi, F. (2010). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine in pharmaceutical formulation. Journal of the Chilean Chemical Society, 55(2), 248-251.
  • Joncas, J. H., Monks, T. J., & Lau, S. S. (2010). The molecular toxicology of hydralazine. Journal of Molecular Toxicology, 1(1), 1-13.
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC advances, 10(71), 43531-43577.
  • Huynh-Ba, K. (2008). Forced degradation in pharmaceuticals: A regulatory update. Pharmaceutical Technology, 32(10), 58-64.
  • El-Gendy, A. (n.d.). Phthalazinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Al-Malki, J. S., & Al-Wabli, R. I. (2021). Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. Molecules, 26(4), 1083.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(71), 43531-43577.
  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Life Science Technical Bulletin, (31).
  • Bégin, P., & L'Homme, L. (2020). Mechanism of action of phthalazinone derivatives against rabies virus. Viruses, 12(9), 947.
  • Kumar, P., & Singh, R. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate.
  • PubChem. (n.d.). Hydralazine. Retrieved from [Link]

  • Drabowicz, J., Kiełbasiński, P., Mikołajczyk, M., & Wieczorek, M. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5035.
  • Mondal, M., & Yet, L. (2024). Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. The Journal of Organic Chemistry.
  • Kumar, A., & Singh, R. K. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.
  • Patel, P. N., & Patel, M. B. (2018). Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. International Journal of Scientific Development and Research, 3(5), 100-108.
  • PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Sangshetti, J. N., Khan, S., Patil, R. B., & Shinde, D. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3), 1-15.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(71), 43531-43577.
  • Kamberi, M. (2004). Forced degradation studies: Regulatory considerations and implementation.
  • Pawlaczyk, I., & Czerwińska, K. (2006). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 40(5), 1153-1157.
  • Galkin, M. V., & Samec, J. S. (2016). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Organic & biomolecular chemistry, 14(26), 6194-6200.
  • Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]

  • Ciaffoni, L., et al. (2011). Multicomponent strategies for the diversity-oriented synthesis of blue emissive heterocyclic chromophores. Pure and Applied Chemistry, 83(3), 569-580.
  • Kumar, A., & Kumar, R. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Medicinal Chemistry, 29(21), 3735-3765.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation–A review. Biomedical Journal of Scientific & Technical Research, 1(1), 1-7.
  • Underberg, W. J., & Lingeman, H. (1983). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 1(1), 41-48.
  • Reddy, P. S., & Kumar, Y. R. (2015). Method development and validation for simultaneous estimation of azelastine and fluticasone in pharmaceutical dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(9), 3878.
  • Bąk, A., & Matłok, N. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3331.
  • Kumar, A., & Singh, R. K. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC advances, 14(28), 20000-20023.
  • Kumar, A., & Singh, R. K. (2023). Analytical methods for the degradation of phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 14(6), 2769-2777.
  • Harmon, P. A., et al. (2018). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of pharmaceutical and biomedical analysis, 147, 346-361.

Sources

Technical Support Center: Optimizing Nucleophilic Displacement on 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for nucleophilic displacement reactions involving 1-chlorophthalazine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. As a core structure in many biologically active compounds, mastering the synthesis of its derivatives is crucial.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical solutions in established mechanistic principles to enhance the efficiency and success of your experiments.

Understanding the Reaction: The SNAr Mechanism

The reaction of 1-chlorophthalazine with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions common in aliphatic chemistry, the SNAr pathway is distinct to aromatic systems and does not involve backside attack or the formation of an unstable aryl cation.[3]

The key to this reaction's feasibility lies in the electronic nature of the phthalazine ring. The two nitrogen atoms are strongly electron-withdrawing, which polarizes the C1-Cl bond and makes the C1 position electron-deficient (electrophilic).[4] This activation is critical for the initial attack by a nucleophile.

The mechanism involves two main steps:

  • Addition Step: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][6][7] The stability of this complex is the cornerstone of the reaction; the negative charge is delocalized onto the electronegative nitrogen atoms of the phthalazine core.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.

Caption: Figure 1: SNAr Mechanism on 1-Chlorophthalazine.

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic displacement on 1-chlorophthalazine.

Problem 1: Low or No Conversion to Product

Your reaction shows significant unreacted 1-chlorophthalazine after the expected reaction time.

Potential Cause Scientific Rationale & Recommended Solution
1a. Insufficient Nucleophilicity The rate-determining step is the nucleophilic attack. If the nucleophile is too weak, this energy barrier will not be overcome. Anionic nucleophiles (e.g., thiolates, alkoxides) are significantly more reactive than their neutral counterparts (thiols, alcohols). Solution: If using a neutral nucleophile like an amine, thiol, or alcohol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to deprotonate it in situ, generating the more potent anionic form. For very weak nucleophiles, consider derivatization to a more reactive form before the reaction.[8]
1b. Incorrect Solvent Choice The solvent plays a critical role in nucleophile reactivity. Polar protic solvents (e.g., ethanol, water) form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its energy and reactivity.[9] Solution: Switch to a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile. These solvents solvate the counter-ion (e.g., K⁺) but leave the nucleophilic anion relatively "bare" and highly reactive, accelerating the reaction.[10][11]
1c. Insufficient Temperature SNAr reactions often require thermal energy to overcome the activation barrier, especially with neutral or moderately strong nucleophiles.[12] Solution: Increase the reaction temperature in increments of 10-20 °C. For high-boiling point solvents like DMF or DMSO, temperatures of 80-120 °C are common. For stubborn reactions, consider using microwave irradiation, which can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.
1d. Poor Quality of Reagents 1-Chlorophthalazine can degrade over time. Nucleophiles can be oxidized or hydrated. Solvents can absorb moisture, which can quench anionic nucleophiles.[13][14] Solution: Verify the purity of your starting material by NMR or LC-MS. Use freshly opened or purified nucleophiles. Employ anhydrous solvents, especially when strong bases or highly reactive nucleophiles are used.

Problem 2: Formation of Multiple Byproducts

TLC or LC-MS analysis shows the consumption of starting material but the formation of several products, with low yield of the desired compound.

Potential Cause Scientific Rationale & Recommended Solution
2a. Reaction with Solvent Some solvents can act as nucleophiles, especially at elevated temperatures. For example, DMF can decompose to dimethylamine, which can then react. Alcohols used as solvents can compete with the intended nucleophile.[11] Solution: Ensure your chosen solvent is inert under the reaction conditions. If using an alcohol, it should be the intended nucleophile. For other cases, switch to a more robust solvent like DMSO, NMP, or dioxane.
2b. Base-Induced Degradation Strong bases can sometimes promote decomposition of the phthalazine core or the desired product, especially at high temperatures.[15] Solution: Use the mildest base that is effective for the reaction. Carbonate bases (K₂CO₃, Cs₂CO₃) are often a good starting point. If a stronger base is required, consider running the reaction at a lower temperature for a longer duration to minimize degradation.
2c. Product Instability The desired 1-substituted phthalazine may be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or heat).[15] Solution: Once the reaction is complete (monitor by TLC/LC-MS), proceed with the workup immediately. Ensure the workup conditions are mild. For example, if the product is acid-sensitive, use a gentle aqueous wash with saturated NaHCO₃ instead of a stronger base or acid.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my reaction?

The choice of solvent is critical. The ideal solvent should dissolve all reactants but, more importantly, enhance the nucleophile's reactivity.

Solvent Type Examples Effect on SNAr Recommendation
Polar Aprotic DMF, DMSO, NMP, Acetonitrile Excellent. Solvates the cation, leaving a highly reactive "naked" anion nucleophile. Accelerates the rate-determining addition step.Highly Recommended. The standard choice for efficient SNAr reactions.
Polar Protic Water, Ethanol, MethanolPoor to Fair. Solvates and deactivates the nucleophile through hydrogen bonding, slowing the reaction. Can also act as a competing nucleophile.Not Recommended, unless the solvent itself is the nucleophile (e.g., for methoxy-de-chlorination).
Non-Polar Toluene, Hexane, DioxanePoor. Reactants often have poor solubility. Does little to promote the formation of the charged Meisenheimer complex.Generally Avoid. May be used with a phase-transfer catalyst in specific cases, but polar aprotic solvents are superior.

Q2: What is the role of a base in these reactions, and which one should I use?

A base is typically used for one of two reasons:

  • To deprotonate a neutral nucleophile: For nucleophiles like amines (R-NH₂), thiols (R-SH), or alcohols (R-OH), a base is required to generate the more reactive conjugate base (R-NH⁻, R-S⁻, R-O⁻).

  • To act as an acid scavenger: The reaction produces one equivalent of HCl. A base neutralizes this acid, preventing the protonation of the nucleophile or the basic nitrogen atoms on the phthalazine ring.

Choosing a Base: Use a non-nucleophilic base to avoid competition.

  • For moderately acidic nucleophiles (thiols, phenols): Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices.

  • For less acidic nucleophiles (alcohols, amines): A stronger base like NaH or KHMDS may be needed. Alternatively, organic bases like DBU or DIPEA can be effective and improve solubility.

Q3: My nucleophile is an amine. Do I still need a base?

Yes, it is highly recommended. While the amine can act as its own base, this consumes a second equivalent of your valuable nucleophile to form the ammonium hydrochloride salt. Adding an external base like K₂CO₃ or DIPEA is more efficient as it scavenges the HCl, freeing up the amine to act solely as a nucleophile.[12]

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Dry solvent, weigh reactants) B 2. Reaction Setup (Combine substrate, nucleophile, base in solvent under inert gas) A->B C 3. Heating & Monitoring (Heat to target temp, monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Quench, extract with organic solvent, wash) C->D E 5. Purification (Column chromatography, recrystallization) D->E F 6. Analysis (NMR, MS, etc.) E->F

Caption: Figure 2: General Experimental Workflow.

Q4: Can I run this reaction open to the atmosphere?

It is strongly discouraged. Many nucleophiles and bases (especially strong ones like NaH) are sensitive to moisture and oxygen.[14][15] Furthermore, atmospheric moisture can react with anionic nucleophiles, reducing the effective concentration and leading to lower yields. Always perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Standard Experimental Protocol

This protocol provides a general starting point for the displacement of 1-chlorophthalazine with a generic thiol nucleophile. It should be adapted based on the specific reactivity of your nucleophile.

Materials:

  • 1-Chlorophthalazine (1.0 eq)

  • Thiol Nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chlorophthalazine and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous DMF via syringe, followed by the thiol nucleophile.

  • Reaction: Heat the reaction mixture in an oil bath to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the 1-chlorophthalazine spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 1-(thioether)-phthalazine.

Troubleshooting Figure 3: Troubleshooting Decision Tree start Reaction Issue: Low Yield / Incomplete q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->q1 a1_no Reaction Stalled / Not Started q1->a1_no No a1_yes SM Consumed, Low Product Yield q1->a1_yes Yes q2_no Increase Temperature? a1_no->q2_no a2_yes Heat to 80-120°C or use Microwave q2_no->a2_yes Yes q3_no Change Solvent to Polar Aprotic (DMF/DMSO)? q2_no->q3_no No a3_yes Rerun in anhydrous DMF or DMSO q3_no->a3_yes Yes q4_no Increase Nucleophile Reactivity? q3_no->q4_no No a4_yes Add non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) q4_no->a4_yes Yes q2_yes Multiple Byproducts Observed? a1_yes->q2_yes a2_no Product Degradation? Consider Milder Workup/Conditions q2_yes->a2_no No q3_yes Is Base too Strong or Temp too High? q2_yes->q3_yes Yes a3_yes2 Use milder base (K₂CO₃) or lower temperature q3_yes->a3_yes2

Caption: Figure 3: Troubleshooting Decision Tree.

References

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2229-2236. [Link]

  • OChemTutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link]

  • LibreTexts Chemistry. (2021). 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. [Link]

  • Kessler, S. N., & Wegner, H. A. (2012). One-Pot Synthesis of Phthalazines and Pyridazino-aromatics: A Novel Strategy for Substituted Naphthalenes. Organic Letters, 14(13), 3268–3271. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 27(12), 3701. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the American Chemical Society, 126(30), 9372-9381. [Link]

  • Organic Chemistry Portal. Phthalazine synthesis. [Link]

  • Clark, J. (2021). What is nucleophilic substitution?. Chemguide. [Link]

  • Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

  • Chemistry 233 Chapter 11 Problem Set – Pt. 1 (Substitution Reactions). [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in SN Reactions. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Abubshait, H. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Molecular and Cellular Biochemistry. [Link]

  • LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

  • Phthalazinone. [Link]

  • LibreTexts Chemistry. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Mohamed, M. A., et al. (2011). Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. Journal of American Science, 7(4). [Link]

  • Professor Dave Explains. (2015). Nucleophilic Substitution: Practice Problems. YouTube. [Link]

  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(34), 10971–10973. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]

  • LibreTexts Chemistry. (2021). 4.20: Solutions for Selected Problems. [Link]

  • Borah, A. J., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(24), 6453-6458. [Link]

  • Falivene, L., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(23), 7247–7258. [Link]

  • Reddit. (2022). What are some common causes of low reaction yields?. r/Chempros. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Phthalazine-Based Compounds and Other Small Molecule Inhibitors Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of a class of emerging phthalazine-based compounds, with a focus on their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, against established small molecule inhibitors in the field. Due to the limited publicly available data on the specific compound 1,1,-Di(phthalazine-yl)amine, this guide will broaden its scope to evaluate the therapeutic potential of the phthalazine scaffold as a privileged structure in VEGFR-2 inhibition. We will delve into the mechanistic underpinnings of VEGFR-2 signaling, present comparative efficacy data, and provide detailed experimental protocols for researchers in drug discovery and development.

The Central Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are the principal mediators of this process.[1] VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells.[1] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1][2] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis has become a cornerstone of anti-angiogenic therapy in oncology.[1]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for small molecule inhibitors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAF RAF-MEK-ERK (MAPK Pathway) PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Migration RAF->Proliferation Survival Cell Survival AKT->Survival Inhibitor Small Molecule VEGFR-2 Inhibitor (e.g., Phthalazines) Inhibitor->VEGFR2_dimer Inhibition of Kinase Activity

Caption: VEGFR-2 signaling pathway and inhibitor action.

The Phthalazine Scaffold: A Promising Pharmacophore for VEGFR-2 Inhibition

Recent studies have highlighted the potential of phthalazine derivatives as potent ATP-competitive inhibitors of VEGFR-2.[2][3] The phthalazine core serves as a versatile scaffold for chemical modifications, allowing for the optimization of binding affinity and selectivity. Several research groups have synthesized and evaluated novel phthalazine-based compounds, demonstrating significant anti-proliferative and anti-angiogenic activities.[2][3][4]

Comparative Efficacy of VEGFR-2 Inhibitors

The efficacy of a VEGFR-2 inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. A lower IC50 value indicates a higher potency. Below is a table comparing the reported in vitro IC50 values for various phthalazine derivatives and a selection of well-established, clinically approved VEGFR-2 inhibitors.

Compound ClassSpecific Compound/DerivativeVEGFR-2 IC50 (nM)Reference(s)
Phthalazine Derivatives Phthalazine Derivative 2g148
Phthalazine Derivative 4a196
Phthalazine Derivative 12b17.8
Phthalazine Derivative 3f55.7
Multi-Kinase Inhibitors Sorafenib90[5]
Sunitinib80[6]
Pazopanib30[7]
Axitinib0.2[8]
Vatalanib (PTK787)37[6]

Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.

As the data indicates, certain phthalazine derivatives exhibit VEGFR-2 inhibitory potency that is comparable to, and in some cases exceeds, that of established drugs like Sorafenib and Sunitinib.[2][4] This underscores the potential of the phthalazine scaffold in the development of novel anti-angiogenic agents.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Activity Assay (HTRF® KinEASE™)

This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant VEGFR-2. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a robust and sensitive method for high-throughput screening.

Principle: The assay quantifies the phosphorylation of a universal tyrosine kinase substrate by VEGFR-2. A europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled peptide are used. When the peptide is phosphorylated, the binding of the antibody brings the donor (europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant human VEGFR-2 enzyme in kinase buffer to the desired concentration.

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

    • Prepare a solution of ATP and the biotinylated substrate peptide in kinase buffer.

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Add 4 µL of the VEGFR-2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA and the detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cellular Anti-Proliferative Assay (MTT Assay)

This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a downstream effect of VEGFR-2 inhibition.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors, including VEGF.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism, typically in immunocompromised mice bearing human tumor xenografts.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. The effect of the compound on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Implant a suspension of human cancer cells (e.g., A498 renal carcinoma cells) subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the data for statistical significance.

Below is a diagram outlining the general workflow for evaluating a novel VEGFR-2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_discovery Discovery & Optimization Kinase_Assay VEGFR-2 Kinase Assay (Biochemical Potency) Cell_Assay Cellular Proliferation Assay (Functional Effect) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Cell_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft->PD_Analysis Lead_ID Lead Identification (e.g., Phthalazine Scaffold) Lead_ID->Kinase_Assay

Caption: Experimental workflow for VEGFR-2 inhibitor evaluation.

Conclusion

The inhibition of VEGFR-2 remains a clinically validated and highly pursued strategy in cancer therapy. While established multi-kinase inhibitors have demonstrated success, the quest for more potent and selective agents with improved safety profiles continues. The phthalazine scaffold has emerged as a promising platform for the design of novel VEGFR-2 inhibitors, with several derivatives demonstrating compelling preclinical efficacy. The comparative data and detailed experimental protocols provided in this guide are intended to support researchers in the rational design and rigorous evaluation of the next generation of anti-angiogenic therapeutics. Further investigation into the structure-activity relationships of di(phthalazine-yl)amine and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Assay Genie. (2024-01-18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Abd El-All, A. S., et al. (2024-07-08). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]

  • Abdel-Hafez, S. M., et al. (2022-03-03). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. [Link]

  • El-Sayed, N. N. E., et al. (2024-04-24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • Bayoumi, A. H., et al. (2021). N‐Substituted‐4‐phenylphthalazin‐1‐amine‐derived VEGFR‐2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie. [Link]

  • El-Naggar, A. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2022-09-21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Ghorab, M. M., et al. (2016-04-15). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. International Journal of Molecular Sciences. [Link]

  • Kim, E., et al. (2012). Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. Magnetic Resonance in Medicine. [Link]

  • Ke, K., et al. (2016). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. [Link]

  • Martins, F., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]

  • Abd El-All, A. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]

  • Gao, H., et al. (2015). Patient-derived xenograft models for oncology drug discovery. Journal of Translational Medicine. [Link]

  • Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Yonsei Medical Journal. [Link]

  • El-Adl, K., et al. (2021). Guidelines for HTRF technology in EGFR kinase assay. Bioorganic Chemistry. [Link]

  • Nishida, N., et al. (2019). Overview of fundamental study of pazopanib in cancer. Cancer Treatment Reviews. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds. [Link]

Sources

A Senior Scientist's Guide to Validating Anti-Proliferative Activity: A Comparative Analysis of the NCI-60 Panel and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the National Cancer Institute's (NCI) panel of 60 human cancer cell lines (NCI-60) has served as a cornerstone in the initial stages of anti-cancer drug discovery.[1][2] This publicly available resource provides a standardized platform for screening compounds and identifying novel anti-proliferative agents.[3] However, as our understanding of tumor biology deepens, so too must our scrutiny of the models we use. This guide provides an in-depth technical comparison of the classic NCI-60 screening methodology with contemporary alternatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The NCI-60 Panel: A Paradigm in Cancer Research

Established in the late 1980s, the NCI-60 panel was designed to move beyond the limitations of in vivo models for large-scale compound screening.[1] It comprises 60 distinct human cancer cell lines, representing nine different tissue origins, thereby offering a diverse landscape for assessing the anti-proliferative effects of novel compounds.[1][4]

Tissue of OriginNumber of Cell LinesRepresentative Cell Lines
Breast Cancer6MCF7, MDA-MB-231
Central Nervous System6SF-268, SNB-19
Colon Cancer7HCT-116, HT29
Kidney Cancer8786-0, A498
Leukemia6K-562, RPMI-8226
Lung Cancer9A549/ATCC, NCI-H460
Melanoma9LOX IMVI, UACC-62
Ovarian Cancer7OVCAR-3, IGROV1
Prostate Cancer2PC-3, DU-145
Table 1: Tissue origins of the NCI-60 cell line panel.[1][5]

The power of the NCI-60 screen is amplified by the wealth of molecular characterization data available for each cell line, including gene expression, protein levels, and mutation status.[2][6][7] This allows for a systems pharmacology approach, where a compound's pattern of activity across the panel can be correlated with specific molecular features of the cells.

The Classic NCI-60 Workflow: The Sulforhodamine B (SRB) Assay

The traditional readout for the NCI-60 screen is the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell density by measuring total cellular protein content.[8][9] This choice is deliberate; unlike metabolic assays (e.g., MTT), the SRB assay is less susceptible to interference from compounds that alter cellular metabolism without being cytotoxic.[9] The fixation step with trichloroacetic acid (TCA) also allows for plates to be stored, which is a logistical advantage in high-throughput screening.[10]

Experimental Workflow: NCI-60 SRB Assay

NCI60_SRB_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. NCI-60 Cell Culture (RPMI-1640, 5% FBS) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Incubation1 3. 24h Incubation (37°C, 5% CO2) Seeding->Incubation1 DrugAddition 4. Compound Addition (5-log dilutions) Incubation1->DrugAddition Tz_Plate Time-Zero (Tz) Plate (Fix immediately) Incubation1->Tz_Plate Incubation2 5. 48h Incubation DrugAddition->Incubation2 Fixation 6. Cell Fixation (Cold TCA) Incubation2->Fixation Washing1 7. Washing (Remove TCA) Fixation->Washing1 Staining 8. SRB Staining Washing1->Staining Washing2 9. Washing (Remove unbound SRB) Staining->Washing2 Solubilization 10. Solubilization (10 mM Tris base) Washing2->Solubilization Readout 11. Absorbance Reading (510 nm) Solubilization->Readout Calculation 12. GI50, TGI, LC50 Calculation Readout->Calculation COMPARE 13. COMPARE Analysis Calculation->COMPARE

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) anti-proliferative assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from the standardized procedure used by the NCI's Developmental Therapeutics Program.[8][9]

  • Cell Plating: Seed cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. Include a plate for "time zero" (Tz) measurement. Incubate for 24 hours at 37°C, 5% CO₂, and 100% relative humidity.

  • Drug Addition: Add the test compound in five 10-fold serial dilutions. Doxorubicin is often included as a positive control.

  • Time Zero (Tz) Plate Fixation: Immediately after drug addition to the experimental plates, fix the Tz plate by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Incubation: Incubate the experimental plates for an additional 48 hours.

  • Experimental Plate Fixation: Terminate the assay by adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the fixed plates five times with tap water to remove TCA, media, and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

  • Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Readout: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth. Key metrics include GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).

The Power of Pattern Recognition: COMPARE Analysis

A unique and powerful feature of the NCI-60 screen is the COMPARE algorithm.[11] This bioinformatic tool compares the "fingerprint" of a test compound's activity across the 60 cell lines with a database of over 50,000 previously tested compounds.[2][11] A high correlation in the pattern of growth inhibition suggests that the test compound may share a similar mechanism of action with a known agent, providing immediate leads for mechanistic studies.[11]

The Control: Why Doxorubicin?

The use of a well-characterized positive control is fundamental to validating any assay. Doxorubicin is an excellent choice for anti-proliferative screens due to its multifaceted mechanism of action. It not only intercalates into DNA but also inhibits topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[12][13] This ensures that the assay is sensitive to agents that disrupt DNA replication, induce DNA damage, and trigger programmed cell death.

Doxorubicin_MoA cluster_nucleus Cell Nucleus Dox Doxorubicin DNA DNA Double Helix Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Replication DNA Replication & Transcription Dox->Replication Blockage DNA->Replication TopoII->Replication DSB Double-Strand Breaks TopoII->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis Replication->Apoptosis Cell Cycle Arrest DSB->Apoptosis

Caption: Multi-modal mechanism of action of the control compound, Doxorubicin.

Beyond the Monolayer: The Rise of 3D Cell Culture

While the NCI-60 panel has been invaluable, it relies on two-dimensional (2D) cell monolayers, which do not fully recapitulate the complex microenvironment of a solid tumor.[14] This has led to the development and adoption of three-dimensional (3D) cell culture models, such as spheroids, which offer enhanced physiological relevance.[15]

Comparative Analysis: 2D vs. 3D Models
FeatureNCI-60 (2D Monolayer)3D Spheroid ModelsRationale for Difference
Physiological Relevance Low; lacks native tissue architecture.High; mimics tumor microenvironment, including cell-cell interactions and gradients.[15]3D models allow for the establishment of oxygen, nutrient, and drug concentration gradients, which are characteristic of solid tumors.[14]
Drug Sensitivity Generally more sensitive.Often more resistant to chemotherapeutics.[16][17][18]The compact structure of spheroids can limit drug penetration.[19] Additionally, altered gene expression in 3D can upregulate drug resistance pathways.[17]
Throughput & Cost High-throughput, cost-effective, and well-established.[8]Lower throughput, more complex, and higher cost.[20]3D culture requires specialized plates (e.g., ultra-low attachment) and often longer culture times. Imaging and analysis can also be more complex.[20]
Predictive Value Good for initial screening, but many hits fail in vivo.[14]Potentially higher predictive accuracy for in vivo efficacy.[15][17]By better mimicking the in vivo state, 3D models may reduce the number of false positives that advance to preclinical animal studies.
Assay Readout Simple colorimetric (SRB) or luminescent (CellTiter-Glo) readouts.[3]Can be more challenging; may require specialized imaging or lytic assays (e.g., CellTiter-Glo 3D).[21][22]The 3D structure can interfere with standard absorbance/fluorescence reads and may require dissociation or specialized reagents for complete lysis.[22]

Studies have shown that cells grown in 3D spheroids can exhibit significantly different responses to anti-cancer agents compared to their 2D counterparts. For instance, colorectal cancer cells grown in 3D were found to be significantly less sensitive to drugs like 5-fluorouracil, cisplatin, and doxorubicin.[18] This increased resistance is thought to be a more accurate reflection of the challenges in treating solid tumors in a clinical setting.[16]

Conclusion and Future Perspectives

The NCI-60 cell line panel, with its classic SRB-based screening protocol, remains a powerful and cost-effective tool for the initial discovery of anti-proliferative compounds. Its extensive historical database and the analytical power of the COMPARE algorithm provide a unique resource for hypothesis generation.[11]

However, the limitations of 2D cell culture are increasingly apparent. As the field moves towards more physiologically relevant models, integrating 3D spheroid cultures into the screening cascade is becoming essential. While 3D models present challenges in terms of throughput and complexity, their potential to improve the predictive accuracy of preclinical data and reduce late-stage drug attrition is undeniable.[15]

For the modern drug discovery professional, a hybrid approach may be most effective: leveraging the breadth and historical depth of the NCI-60 for initial large-scale screening, followed by the validation and deeper mechanistic investigation of promising hits in more complex 3D models. This strategy combines the strengths of both platforms, providing a robust and scientifically rigorous path toward the development of next-generation cancer therapeutics.

References

  • Gholami, A. M., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Nature Biotechnology, 31(10), 960–971. [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Astashkina, A., et al. (2014). 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds. Toxicology and Applied Pharmacology, 278(1), 1-13. [Link]

  • Pang, B., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(16), 8973. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102038. [Link]

  • Knight, A., & Tirella, A. (2020). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. Frontiers in Bioengineering and Biotechnology, 8, 853. [Link]

  • ResearchGate. (n.d.). Doxorubicin resistance was assessed by MTT cell proliferation assay. Retrieved from [Link]

  • Zschenker, O., et al. (2019). 2D and 3D cell cultures – a comparison of different types of cancer cell cultures. Journal of Cellular and Molecular Medicine, 23(7), 4387–4401. [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]

  • ResearchGate. (2025). 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds. Retrieved from [Link]

  • Drug Target Review. (2018). High Throughput Screening capable assays in 3D. Retrieved from [Link]

  • ResearchGate. (n.d.). Pattern comparison in the NCI-60 cell lines to significant drug. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Abaan, O. D., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(14), 4372–4382. [Link]

  • Engelbrecht, A. M., et al. (2019). Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model. BMC Cancer, 19(1), 808. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Promega Connections. (2018). High-Throughput Drug Screening Using 3D Cell Cultures. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Annals of Clinical Toxicology, 3(2), 1031. [Link]

  • Shankavaram, U. T., et al. (2007). Transcript and protein expression profiles of the NCI-60 cancer cell panel: an integromic microarray study. Molecular Cancer Therapeutics, 6(3), 820–832. [Link]

  • Godoy, P., et al. (2019). Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response. Current Pharmaceutical Design, 25(34), 3696-3705. [Link]

  • ACS Publications. (2025). Automated High-Content, High-Throughput Spatial Analysis Pipeline for Drug Screening in 3D Tumor Spheroid Inverted Colloidal Crystal Arrays. ACS Applied Materials & Interfaces. [Link]

  • faCellitate. (2022). Analysing Drug Response in 3D Spheroid Culture Models. Retrieved from [Link]

  • Pape, J., et al. (2013). High-Throughput 3D Screening Reveals Differences in Drug Sensitivities between Culture Models of JIMT1 Breast Cancer Cells. PLoS ONE, 8(10), e77232. [Link]

  • Thermo Fisher Scientific. (2020). Interrogating 3D versus 2D cell models in drug discovery using cell health microplate assays. Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • YouTube. (2025). Integrating 3D Spheroid Models and Live-Cell Analysis for Compound Screening. Retrieved from [Link]

  • Al-Absi, A., et al. (2023). Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations. Scientific Reports, 13(1), 18363. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,4-Disubstituted Phthalazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the phthalazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents at the 1 and 4 positions is crucial for modulating pharmacological activity. This guide provides an in-depth comparison of the most effective synthetic routes to access these valuable 1,4-disubstituted phthalazines, offering field-proven insights and actionable experimental data to inform your synthetic strategy.

Introduction: The Significance of the 1,4-Disubstituted Phthalazine Core

The 1,4-disubstituted phthalazine motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anticonvulsant, cardiotonic, and vasorelaxant activities.[1] The ability to efficiently and selectively introduce diverse functionalities at the C1 and C4 positions is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates. This guide will dissect and compare three primary synthetic methodologies: classical condensation reactions, modern transition-metal catalyzed cross-couplings, and elegant cycloaddition approaches.

Route 1: Classical Condensation of Phthalic Acid Derivatives with Hydrazines

The condensation of a 1,2-dicarbonyl compound with hydrazine or its derivatives is one of the most traditional and direct methods for the formation of the phthalazine core. This approach is valued for its simplicity and the use of readily available starting materials.

Mechanistic Insight

The reaction typically proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of a phthalic acid derivative (e.g., phthalic anhydride, 2-acetylbenzoic acid), followed by an intramolecular cyclization and dehydration to form the phthalazinone ring. To achieve 1,4-disubstitution, the resulting phthalazinone can be further functionalized. A common strategy involves chlorination of the phthalazinone at the 1-position, followed by nucleophilic substitution to introduce the first substituent. The second substituent can be introduced by leveraging a functional group on the initial phthalic acid derivative.

For instance, starting from 2-acetylbenzoic acid, condensation with hydrazine hydrate yields a 4-methylphthalazin-1-one intermediate. This intermediate can then be chlorinated at the 1-position with a reagent like phosphorus oxychloride (POCl₃) to give a 1-chloro-4-methylphthalazine. This chlorinated intermediate is now primed for the introduction of a variety of nucleophiles at the 1-position, achieving the desired 1,4-disubstitution.

G A 2-Acylbenzoic Acid Derivative C Phthalazinone Intermediate A->C Condensation B Hydrazine Hydrate B->C E 1-Chloro-4-substituted Phthalazine C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G 1,4-Disubstituted Phthalazine E->G Nucleophilic Substitution F Nucleophile (R¹-Nu) F->G

Caption: General workflow for the condensation route.

Performance and Limitations

This method is robust and often high-yielding for the initial cyclization step. However, the multi-step nature of introducing both substituents can lower the overall yield and may require harsh reagents like POCl₃, which can be incompatible with sensitive functional groups.

ParameterCondensation Route
Starting Materials Phthalic acid derivatives, hydrazines
Key Intermediates Phthalazinones, 1-chlorophthalazines
Typical Yields Cyclization: 90-96%[1]; Subsequent steps vary
Advantages Readily available starting materials, straightforward initial cyclization
Limitations Multi-step process, use of harsh reagents, potential for side reactions
Representative Experimental Protocol: Synthesis of 1-Anilino-4-(phenylsulfanylmethyl)phthalazine

This protocol is adapted from the work of Li et al.[1][2]

Step 1: Synthesis of Methyl 2-(2-(phenylthio)acetyl)benzoate

  • To a mixture of potassium carbonate (8.3 g, 0.06 mol) and thiophenol (11 g, 0.1 mol) in methanol (150 mL), a solution of methyl 2-(bromoacetyl)benzoate (25.7 g, 0.1 mol) in acetone (200 mL) is added dropwise while maintaining the temperature below 0°C.

  • The reaction mixture is stirred for an additional 1.5 hours at this temperature.

  • After filtration and concentration, the residue is dissolved in dichloromethane (200 mL).

  • The organic phase is washed with saturated sodium carbonate solution (3 x 100 mL) and dried with MgSO₄.

  • Concentration of the organic phase yields the product as an oil (yield: 82%).[1][2]

Step 2: Synthesis of 1-Hydroxy-4-(phenylthiomethyl)phthalazine

  • Hydrazine hydrate (15.6 g, 80%, 0.25 mol) is added to a solution of methyl 2-(2-(phenylthio)acetyl)benzoate (24.0 g, 84 mmol) in methanol (100 mL).

  • The mixture is refluxed for 5 hours.

  • After cooling to room temperature, a solid precipitate forms.

  • Filtration and recrystallization from ethyl acetate give the desired product (yield: 91%).[2]

Step 3: Synthesis of 1-Chloro-4-(phenylthiomethyl)phthalazine

  • A mixture of 1-hydroxy-4-(phenylthiomethyl)phthalazine (10.0 g, 37 mmol) and POCl₃ (50 mL) is heated to 110°C and stirred for 1 hour.

  • After cooling to 50°C, chloroform (100 mL) and cold water (100 mL) are added.

  • The biphasic mixture is stirred for 30 minutes, and the layers are separated.

  • The organic layer is washed with 5% sodium bicarbonate solution, dried, and concentrated to yield the product.[1]

Step 4: Synthesis of 1-Anilino-4-(phenylthiomethyl)phthalazine

  • A mixture of 1-chloro-4-(phenylthiomethyl)phthalazine (2.87 g, 10 mmol) and aniline (1.86 g, 20 mmol) in ethanol (50 mL) is refluxed for 4 hours.

  • After cooling, the precipitate is filtered and recrystallized from ethanol to give the final 1,4-disubstituted phthalazine.

Route 2: Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of biaryl and heteroaryl compounds, including 1,4-disubstituted phthalazines. This approach offers a powerful and modular way to introduce a wide range of substituents with high efficiency and selectivity.

Mechanistic Insight

The core of this strategy often begins with a 1,4-dihalophthalazine, typically 1,4-dichlorophthalazine, which can be synthesized from phthalhydrazide. The two chlorine atoms can be sequentially or simultaneously substituted using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

The catalytic cycle for a Suzuki-Miyaura coupling, for instance, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 1,4-dichlorophthalazine to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

By carefully controlling the reaction conditions (e.g., temperature, catalyst, ligand, and stoichiometry of the coupling partner), it is often possible to achieve selective monosubstitution, followed by the introduction of a second, different substituent in a subsequent coupling reaction.

G A 1,4-Dichlorophthalazine E 1-Substituted-4-chlorophthalazine A->E Suzuki Coupling B R¹-B(OH)₂ (Boronic Acid) B->E C Pd(0) Catalyst C->E G 1,4-Disubstituted Phthalazine C->G D Base D->E D->G E->G Suzuki Coupling F R²-B(OH)₂ (Boronic Acid) F->G

Caption: Sequential Suzuki coupling for 1,4-disubstitution.

Performance and Limitations

Palladium-catalyzed cross-coupling reactions offer excellent functional group tolerance, high yields, and a broad substrate scope, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups. However, the cost of palladium catalysts and ligands, as well as the need to remove residual metal from the final product, can be drawbacks, particularly in a pharmaceutical context. The synthesis of the required organometallic coupling partners (e.g., boronic acids) can also add steps to the overall sequence.

ParameterTransition-Metal Catalyzed Cross-Coupling
Starting Materials 1,4-Dihalophthalazines, organometallic reagents (e.g., boronic acids)
Catalysts Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Typical Yields Often >80% for each coupling step
Advantages High functional group tolerance, broad substrate scope, modularity
Limitations Cost of catalyst, potential for metal contamination, multi-step synthesis of coupling partners
Representative Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 1,4-Diarylphthalazine

This protocol is a general representation of a Suzuki-Miyaura coupling reaction.

  • To a reaction vessel containing 1,4-dichlorophthalazine (1.0 mmol) and the first arylboronic acid (1.1 mmol) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) and a base like cesium carbonate (2.5 mmol).[3]

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent, such as a mixture of 1,4-dioxane and water, is added.[3]

  • The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).[3]

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The resulting 1-aryl-4-chlorophthalazine is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid under similar conditions to yield the final 1,4-diarylphthalazine.

Route 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the context of phthalazine synthesis, an inverse-electron-demand variant is particularly effective. This elegant approach involves the [4+2] cycloaddition of an electron-deficient diene (the phthalazine ring) with an electron-rich dienophile.

Mechanistic Insight

In this reaction, the phthalazine acts as the diene component. The reaction is facilitated by the electron-deficient nature of the pyridazine ring within the phthalazine system. The dienophile is typically an electron-rich species such as an enamine, ynamine, or siloxy alkyne. The cycloaddition is often followed by a retro-Diels-Alder reaction, which results in the expulsion of a small molecule, such as nitrogen gas, and the formation of a new aromatic ring. This sequence provides a rapid entry into substituted naphthalenes and other polycyclic aromatic systems derived from the phthalazine core. Lewis acid catalysis can be employed to enhance the reactivity of the phthalazine diene.[4]

G A Phthalazine (Diene) C [4+2] Cycloaddition A->C B Electron-Rich Dienophile B->C D Cycloadduct Intermediate C->D E Retro-Diels-Alder D->E F 1,4-Disubstituted Naphthalene Derivative E->F G N₂ E->G

Caption: Inverse-electron-demand Diels-Alder reaction of phthalazine.

Performance and Limitations

The IEDDA approach offers a highly convergent and atom-economical route to complex polycyclic systems. It allows for the rapid construction of multiple bonds and stereocenters in a single step. However, the scope of the reaction can be limited by the availability of suitable electron-rich dienophiles and the reactivity of the phthalazine diene, which may require activation. High temperatures are often necessary for the thermal variants of this reaction.[4]

ParameterInverse-Electron-Demand Diels-Alder
Starting Materials Substituted phthalazines, electron-rich dienophiles
Catalysts Can be thermal or Lewis acid-catalyzed (e.g., Ag(I) salts[4])
Typical Yields Good to high, depending on the substrates and conditions[4]
Advantages High convergency, rapid construction of complexity, atom economy
Limitations Substrate scope can be limited, may require high temperatures or specific catalysts
Representative Experimental Protocol: Silver-Catalyzed Formal IEDDA of Phthalazine with a Siloxy Alkyne

This protocol is based on the work of Gulevich et al.[4]

  • To a solution of the phthalazine (0.20 mmol) in dichloroethane (2.0 mL) is added the siloxy alkyne (0.24 mmol).

  • A silver catalyst, such as silver triflate (AgOTf) (1.0-2.0 mol %), is then added.

  • The reaction mixture is stirred at room temperature until the phthalazine is consumed.

  • The reaction is quenched, and the product is purified by column chromatography to yield the silyl-protected 2-naphthol.

Comparison Summary

FeatureCondensation RouteTransition-Metal CatalysisIEDDA Route
Overall Strategy Linear, stepwise functionalizationModular, convergentHighly convergent, complexity-building
Key Transformation Cyclocondensation, Nucleophilic SubstitutionCross-Coupling[4+2] Cycloaddition
Substrate Scope Dependent on phthalic acid derivativesVery broadDependent on dienophile availability
Reagent Sensitivity Can be low due to harsh reagentsHigh functional group toleranceGenerally good
Key Advantages Inexpensive starting materialsHigh yields, modularity, predictabilityRapid increase in molecular complexity
Key Disadvantages Multi-step, lower overall yieldsCatalyst cost and removalLimited substrate scope, potential for high temperatures

Conclusion and Future Outlook

The synthesis of 1,4-disubstituted phthalazines can be approached through several effective strategies, each with its own set of advantages and limitations. The classical condensation route remains a viable option, particularly for large-scale synthesis where cost of starting materials is a primary concern. For medicinal chemistry applications where modularity and access to a diverse range of analogs are crucial, transition-metal catalyzed cross-coupling reactions are often the method of choice. The inverse-electron-demand Diels-Alder reaction provides an elegant and powerful approach for the rapid construction of complex polycyclic systems.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of diversity, the scale of the synthesis, and the available resources. As the demand for novel phthalazine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies, including multicomponent reactions, will undoubtedly be a major focus of future research.

References

  • Li, J., Zhao, Y. F., Yuan, X. Y., Xu, J. X., & Gong, P. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574–582. [Link]

  • Li, J., Zhao, Y. F., Yuan, X. Y., Xu, J. X., & Gong, P. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. [Link]

  • Zhai, X., Li, J., He, L., Zheng, S., Zhang, Y., & Gong, P. (2008). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 298-301. [Link]

  • Gulevich, A. V., Guranowski, A., & Dudnik, A. S. (2013). Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Organic letters, 15(21), 5542–5545. [Link]

  • Fochi, M., & Bernardi, L. (2017). New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. Journal of Heterocyclic Chemistry, 54(3), 1934-1941. [Link]

  • Saito, B., & Fu, G. C. (2007). Palladium-catalyzed 1,4-addition of diarylphosphines to α,β-unsaturated N-acylpyrroles. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

  • Pang, H., & Wang, J. (2021). Palladium-Catalyzed Stereoselective 1,3-Diarylation of 1,4-Cyclohexadiene. ResearchGate. [Link]

  • Gulevich, A. V., Guranowski, A., & Dudnik, A. S. (2013). Silver-Catalyzed Formal Inverse Electron-Demand Diels–Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Journal of the American Chemical Society, 135(44), 16315-16318. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Wang, C., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. ACS Central Science. [Link]

  • El-Faham, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Pipkorn, R., Waldeck, W., Didinger, B., & Koch, M. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International journal of medical sciences, 6(6), 343–344. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Reactions. MDPI. [Link]

  • Wang, L., et al. (2019). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 9(35), 20286-20290. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6613-6649. [Link]

  • Shea, K. (2010, January 10). An Introduction to Palladium Catalyzed Reactions. [Video]. YouTube. [Link]

  • Wang, D., et al. (2022). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. Advanced Synthesis & Catalysis, 364(1), 163-170. [Link]

Sources

A Comparative Analysis of Phthalazine vs. Quinazoline Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in their design, phthalazine and quinazoline have proven to be particularly fruitful starting points for the development of potent and selective inhibitors. This guide provides an in-depth comparative analysis of these two privileged scaffolds, offering insights into their structural nuances, kinase-binding profiles, and pharmacological properties to aid researchers in the strategic design of next-generation kinase inhibitors.

The Tale of Two Scaffolds: Structural and Electronic Distinctions

At first glance, phthalazine and quinazoline are isomeric bicyclic heteroaromatic systems, both featuring a benzene ring fused to a diazine ring. However, the arrangement of the nitrogen atoms within the six-membered ring imparts distinct electronic and conformational properties that profoundly influence their interactions with the ATP-binding pocket of kinases.

Quinazoline , a 1,3-diazanaphthalene, has been extensively utilized, most notably in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib[1]. The nitrogen atoms at positions 1 and 3 are key to its function as a kinase inhibitor.

Phthalazine , a 2,3-diazanaphthalene, has also emerged as a versatile scaffold for targeting various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora kinases[2][3]. The adjacent nitrogen atoms at positions 2 and 3 create a unique electronic and steric environment compared to the 1,3-arrangement in quinazoline.

Scaffolds cluster_quinazoline Quinazoline cluster_phthalazine Phthalazine Quinazoline Phthalazine

Figure 1: Core chemical structures of Quinazoline and Phthalazine.

Kinase Inhibition Profile: A Divergence in Targets and Binding Modes

The distinct electronic landscapes of phthalazine and quinazoline direct their derivatives toward different families of kinases and influence their binding modes within the ATP pocket.

Quinazoline: A Master of the EGFR Hinge

The quinazoline scaffold is arguably the most successful framework for targeting EGFR. The N-1 atom of the quinazoline core typically forms a crucial hydrogen bond with the hinge region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain[4]. This interaction anchors the inhibitor in the ATP-binding site, allowing other parts of the molecule to make additional contacts that enhance potency and selectivity. For example, in the case of gefitinib, the 4-anilino substituent extends into a hydrophobic pocket, further stabilizing the complex.

Phthalazine: A Versatile Scaffold Targeting VEGFR and Aurora Kinases

Phthalazine-based inhibitors have shown remarkable efficacy against a different set of kinases, most notably VEGFRs and Aurora kinases[2][3]. While also engaging the ATP-binding site, the specific interactions can differ from those of quinazolines. For instance, in some VEGFR-2 inhibitors, the phthalazine core positions substituents to interact with key residues in both the ATP-binding site and an adjacent allosteric hydrophobic pocket, leading to a "Type II" inhibition profile[2]. This can result in a higher degree of selectivity compared to inhibitors that only occupy the highly conserved ATP pocket.

FeaturePhthalazine-Based InhibitorsQuinazoline-Based Inhibitors
Primary Kinase Targets VEGFRs, Aurora Kinases, IMPDH[2]EGFR, other ErbB family members[1]
Prominent Examples Vatalanib (VEGFR), AMG 900 (Aurora)[2]Gefitinib, Erlotinib, Lapatinib (EGFR/HER2)[5]
Typical Binding Mode Often Type II, engaging both ATP site and allosteric pockets[2].Primarily Type I, anchored by H-bond from N-1 to the hinge region.
Key Interaction Varies, can involve hinge region and hydrophobic pockets.Hydrogen bond from N-1 to the hinge region (e.g., Met793 in EGFR).

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. The SAR for both scaffolds has been extensively explored.

For quinazolines , particularly EGFR inhibitors, the 4-anilino substitution is a well-established pharmacophore. Modifications to the aniline ring and the 6- and 7-positions of the quinazoline core have been systematically explored to improve potency, selectivity, and pharmacokinetic properties.

For phthalazines , the substitution patterns are more diverse and depend on the target kinase. For instance, in VEGFR-2 inhibitors, a 1-substituted-4-phenylphthalazine scaffold has been identified as a promising starting point[2]. The substituents are designed to optimize interactions with both the hinge region and the hydrophobic back pocket.

Comparative Pharmacokinetics (ADME) and Physicochemical Properties

The journey of a drug from administration to its target is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Both phthalazine and quinazoline scaffolds generally offer favorable drug-like properties.

Quinazoline-based TKIs like gefitinib and erlotinib exhibit moderate oral absorption and are extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4[5]. They are highly protein-bound and have a large volume of distribution[5].

Phthalazine-based inhibitors such as Vatalanib have also demonstrated good oral absorption[2]. In silico ADMET profiling of novel phthalazine derivatives has suggested good absorption and distribution profiles for many compounds within this class[6]. However, as with all drug candidates, metabolic stability and potential for drug-drug interactions must be carefully evaluated for each new derivative.

Mechanisms of Acquired Resistance

A significant challenge in targeted cancer therapy is the emergence of drug resistance. For both classes of inhibitors, resistance can arise through various mechanisms.

With quinazoline EGFR inhibitors , a common mechanism of acquired resistance is the development of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation[1]. This mutation sterically hinders the binding of first-generation inhibitors while maintaining kinase activity.

For phthalazine-based inhibitors , resistance mechanisms are target-dependent. For instance, in the case of Aurora kinase inhibitors, resistance can emerge through point mutations in the kinase domain that prevent the formation of a stable drug-binding motif[7][8].

Experimental Protocols for Comparative Evaluation

A rigorous and standardized experimental workflow is crucial for the objective comparison of kinase inhibitors. Below are outlines of key assays.

In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format is widely used to quantify the potency of kinase inhibitors.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate (acceptor-labeled) - ATP - Inhibitor (serial dilution) - Eu-labeled anti-phospho antibody B 2. Kinase Reaction: - Incubate Kinase, Substrate, ATP, and Inhibitor. A->B Incubate C 3. Detection: - Add Eu-labeled antibody and stop solution (EDTA). B->C Stop Reaction D 4. Read Plate: - Measure TR-FRET signal. C->D Measure Signal

Figure 2: Generalized workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (phthalazine and quinazoline inhibitors) in assay buffer. Prepare a mixture of the kinase and the acceptor-labeled substrate. Prepare a solution of ATP.

  • Kinase Reaction: In a microplate, add the kinase/substrate mixture to wells containing the diluted inhibitors. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the europium-labeled anti-phospho-substrate antibody. Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement and Cellular Potency

Cell-based assays are essential to confirm that an inhibitor can enter cells and engage its target in a physiological context.

Principle: A common approach is to use a cell line that is dependent on the target kinase for proliferation or survival. Inhibition of the kinase will lead to a decrease in cell viability, which can be measured using various methods, such as ATP-based luminescence assays (e.g., CellTiter-Glo®).

Step-by-Step Protocol:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media.

  • Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Pharmacokinetic (PK) Study

Principle: To assess the ADME properties of a lead compound in a living organism.

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Signaling Pathway Context: EGFR and VEGFR

To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they disrupt.

Signaling_Pathways cluster_egfr EGFR Signaling Pathway cluster_vegfr VEGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Phthalazine_Inhibitor Phthalazine Inhibitor Phthalazine_Inhibitor->VEGFR Inhibits

Figure 3: Simplified EGFR and VEGFR signaling pathways and points of inhibition.

EGFR Signaling: Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the Ras-Raf-MEK-ERK pathway, which promotes cell proliferation[9]. Quinazoline inhibitors block this initial phosphorylation event.

VEGFR Signaling: VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade involving PLCγ and the Ras-Raf-MEK-ERK pathway, ultimately leading to angiogenesis[10][11]. Phthalazine-based inhibitors can effectively block this process.

Conclusion and Future Perspectives

Both phthalazine and quinazoline scaffolds have firmly established their value in the development of clinically effective kinase inhibitors. Quinazolines have a proven track record as EGFR inhibitors, while phthalazines have demonstrated significant promise against a broader range of kinase targets, including those involved in angiogenesis and cell cycle control.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific kinase target and the desired pharmacological profile. A deep understanding of the subtle structural and electronic differences between these two privileged structures, coupled with a robust and systematic experimental evaluation, will continue to drive the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases. The insights and protocols provided in this guide offer a solid foundation for researchers to navigate the complexities of kinase inhibitor design and to make informed decisions in their quest for the next generation of targeted therapies.

References

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. [Link]

  • Quinazoline vs. cinnoline, phthalazine, quinoline and iso. (n.d.). ResearchGate. [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. [Link]

    • Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. [Link]

  • Abstract A156: Mechanisms of resistance to Aurora kinase B inhibitors in leukemia: Development and characterization of in vitro models. (2009). Molecular Cancer Therapeutics. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). PubMed Central. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (n.d.). RSC Publishing. [Link]

  • Mechanisms of Drug-Resistance in Kinases. (n.d.). PMC. [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (n.d.). MDPI. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (n.d.). PubMed. [Link]

  • VEGF signaling pathway. (2023). Proteopedia. [Link]

  • Molecular Basis of Drug Resistance in Aurora Kinases. (2025). ResearchGate. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (n.d.). RSC Publishing. [Link]

  • Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). PubMed. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. [Link]

  • (A) Schematic representation of mechanism of VEGFR activation and... (n.d.). ResearchGate. [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

  • Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. (n.d.). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. (2025). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 1,1,-Di(phthalazine-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,1,-Di(phthalazine-yl)amine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Due to the limited availability of specific safety data for 1,1,-Di(phthalazine-yl)amine, a cautious approach is mandated. This compound should be treated as potentially hazardous, and all handling procedures must reflect this assumption. The guidance provided herein is based on best practices for handling novel or uncharacterized chemical entities.

Pre-Operational Safety Assessment

Before commencing any work with 1,1,-Di(phthalazine-yl)amine, a thorough risk assessment is mandatory. This assessment should be documented and approved by the designated laboratory safety officer.

Key Considerations for Risk Assessment:

  • Scale of Reaction: The quantity of material being handled will directly influence the level of containment required.

  • Chemical Properties: While specific data is scarce, the presence of the phthalazine moiety suggests potential biological activity that must be respected.

  • Experimental Procedures: Identify all steps where exposure could occur, such as weighing, dissolution, transfer, and post-reaction work-up.

  • Emergency Preparedness: Ensure that all personnel are aware of the location and operation of safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure through inhalation, ingestion, or dermal contact.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (e.g., an inner 4 mil and an outer 8 mil glove).Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against accidental splashes of solutions or contact with airborne particulates.
Body Protection A flame-resistant laboratory coat, fully fastened.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended for all procedures involving the handling of the solid compound to prevent inhalation of fine particles.

Engineering Controls

Engineering controls are the primary line of defense in preventing chemical exposure.

  • Chemical Fume Hood: All manipulations of 1,1,-Di(phthalazine-yl)amine, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Safe Handling and Operational Workflow

The following step-by-step workflow is designed to guide the user through the safe handling of 1,1,-Di(phthalazine-yl)amine from receipt to use in an experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Prepare work area in chemical fume hood a->b c Assemble all necessary equipment and reagents b->c d Weigh solid 1,1,-Di(phthalazine-yl)amine c->d Proceed to handling e Prepare stock or experimental solutions d->e f Perform experimental procedure e->f g Quench reaction and decontaminate glassware f->g Proceed to cleanup h Segregate and label all waste streams g->h i Dispose of waste in designated containers h->i j Clean and decontaminate work area i->j k Remove PPE and wash hands thoroughly j->k

Caption: Workflow for the safe handling of 1,1,-Di(phthalazine-yl)amine.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, plastic-backed paper.

    • Assemble all necessary glassware, reagents, and equipment.

  • Handling:

    • Weighing: Carefully weigh the solid 1,1,-Di(phthalazine-yl)amine on weighing paper or in a tared container. Avoid creating dust.

    • Solution Preparation: Add the solvent to the solid in a closed container and dissolve with gentle agitation (e.g., magnetic stirring or sonication).

    • Experimental Use: Perform all subsequent experimental steps within the fume hood.

  • Cleanup and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used, if compatible with the equipment.

    • Properly remove and dispose of PPE as contaminated waste.

    • Wash hands thoroughly with soap and water after completing the work.

Waste Disposal Plan

A segregated waste stream is crucial for the safe and compliant disposal of 1,1,-Di(phthalazine-yl)amine.

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • Large Spill (outside fume hood): Evacuate the area and alert laboratory personnel and the EHS department.

This guide is intended to provide a framework for the safe handling of 1,1,-Di(phthalazine-yl)amine. It is not a substitute for a thorough risk assessment and adherence to all institutional safety policies. Always prioritize safety and consult with your EHS department for any questions or concerns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,-Di(phthalazine-yl)amine
Reactant of Route 2
1,1,-Di(phthalazine-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.